molecular formula C25H25NO B1164607 NAPIE

NAPIE

Cat. No.: B1164607
M. Wt: 355.5
InChI Key: RGVUGPTXNKZHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NAPIE, with the CAS number 2748289-69-0 and a molecular formula of C25H25NO, is a chemical compound supplied exclusively for research purposes . It is structurally similar to known synthetic cannabinoids, which may guide its potential research applications . This product is designated "For Research Use Only" and is strictly intended for use in controlled laboratory settings; it is not intended for diagnostic or therapeutic procedures, nor for human use . Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety guidelines and local regulations.

Properties

Molecular Formula

C25H25NO

Molecular Weight

355.5

InChI

InChI=1S/C25H25NO/c1-2-3-8-16-26-18-23(22-14-6-7-15-24(22)26)25(27)17-20-12-9-11-19-10-4-5-13-21(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3

InChI Key

RGVUGPTXNKZHAK-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CCCCC)C2=C1C=CC=C2)CC3=C(C=CC=C4)C4=CC=C3

Synonyms

2-(naphthalen-1-yl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NAPIE: Structure, Pharmacology, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NAPIE, a synthetic cannabinoid structurally related to the JWH-018 class of compounds. This document elucidates the chemical structure of this compound, delves into its pharmacological properties and associated signaling pathways, and presents a detailed protocol for its synthesis. Quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.

Chemical Structure and Properties of this compound

This compound, with the formal chemical name 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, is classified as a synthetic cannabinoid. Its structure features a naphthalene moiety linked to a pentyl-substituted indole ring through an ethanone bridge. This structural arrangement is characteristic of many potent cannabinoid receptor agonists.

Below is a 2D representation of the chemical structure of this compound:

Chemical Structure of this compound

Caption: 2D chemical structure of this compound (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C25H25NO[1]
Molecular Weight 355.5 g/mol [1]
CAS Number 2748289-69-0[1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 30 mg/ml; DMSO: 12.5 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml[1]
λmax 223, 298 nm[1]

Pharmacology and Mechanism of Action

This compound is structurally analogous to JWH-018, a potent synthetic cannabinoid.[1] By extension, this compound is presumed to act as a full agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[2][3] The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the periphery and is associated with immunomodulatory functions.[2]

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related and well-studied compound, JWH-018, to provide an expected pharmacological profile.

ParameterReceptorValueReference
Binding Affinity (Ki) CB19.00 ± 5.00 nM[3]
CB22.94 ± 2.65 nM[3]
Functional Activity (EC50) Human CB1102 nM[3]
Human CB2133 nM[3]
Inhibition of EPSCs (IC50)CB114.9 nM
ERK1/2 MAPK Phosphorylation (EC50)CB14.4 nM
CB1 Receptor Internalization (EC50)CB12.8 nM
Signaling Pathways

As a CB1 and CB2 receptor agonist, this compound is expected to modulate several intracellular signaling cascades. Upon binding, it activates G-protein coupled receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.[1] Furthermore, activation of cannabinoid receptors can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4]

Cannabinoid Receptor Signaling Pathway General Signaling Pathway of Cannabinoid Receptor Agonists cluster_0 Cell Membrane CB1/CB2_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB1/CB2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway (ERK1/2) G_Protein->MAPK_Pathway Activates This compound This compound (Agonist) This compound->CB1/CB2_Receptor Binds to cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission, immunomodulation) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: General signaling pathway of cannabinoid receptor agonists like this compound.

Experimental Protocols

This section provides a detailed, albeit generalized, protocol for the synthesis of this compound, based on established methods for the preparation of related naphthoylindoles.

Synthesis of 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (this compound)

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of indole followed by a Friedel-Crafts acylation.

Step 1: N-Alkylation of Indole to form 1-Pentyl-1H-indole

  • Materials: Indole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), 1-bromopentane.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add 1-bromopentane (1.1 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-pentyl-1H-indole.

Step 2: Friedel-Crafts Acylation of 1-Pentyl-1H-indole

  • Materials: 1-Pentyl-1H-indole, 2-naphthoyl chloride, anhydrous dichloromethane (DCM), aluminum chloride (AlCl3).

  • Procedure:

    • To a solution of 1-pentyl-1H-indole (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add aluminum chloride (1.2 equivalents) portion-wise.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add a solution of 2-naphthoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-8 hours, monitoring its progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (this compound).

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of the synthesized this compound to confirm its identity and purity.

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_purity Purity Assessment Techniques cluster_structure Structure Elucidation Techniques Start Synthesized Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation HPLC HPLC Purity_Assessment->HPLC LC_MS LC-MS Purity_Assessment->LC_MS NMR NMR (1H, 13C) Structure_Elucidation->NMR HRMS HRMS Structure_Elucidation->HRMS FTIR FTIR Structure_Elucidation->FTIR Final_Product Pure this compound HPLC->Final_Product LC_MS->Final_Product NMR->Final_Product HRMS->Final_Product FTIR->Final_Product

Caption: A typical analytical workflow for the characterization of synthesized this compound.

Conclusion

This technical guide has provided a detailed overview of the synthetic cannabinoid this compound. The elucidation of its chemical structure, coupled with an understanding of its pharmacological properties by analogy to JWH-018, offers a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development. The provided synthesis protocol and analytical workflow are intended to serve as a practical resource for the scientific community engaged in the study of this and related compounds. Further research is warranted to determine the specific pharmacological and toxicological profile of this compound.

References

Synthesis of 1-(naphthalen-1-yl)-3-(2-(1H-indol-3-yl)ethyl)urea (NAPIE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(naphthalen-1-yl)-3-(2-(1H-indol-3-yl)ethyl)urea, a compound of interest for researchers, scientists, and drug development professionals. The document outlines a feasible synthetic pathway, presents quantitative data in a structured format, details experimental protocols, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 1-(naphthalen-1-yl)-3-(2-(1H-indol-3-yl)ethyl)urea (NAPIE) can be achieved through a straightforward and well-established method for urea formation: the reaction of an isocyanate with a primary amine. In this proposed pathway, 1-naphthyl isocyanate serves as the electrophilic component, and 2-(1H-indol-3-yl)ethanamine (tryptamine) acts as the nucleophilic component. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, yielding the desired disubstituted urea.

This method is widely employed in medicinal chemistry and organic synthesis due to its high efficiency and the commercial availability of a wide range of isocyanate and amine starting materials.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound, based on analogous urea formation reactions reported in the chemical literature. Actual yields and reaction parameters may vary depending on the specific experimental conditions and scale of the reaction.

ParameterValueNotes
Reactants
1-Naphthyl Isocyanate1.0 equivalentLimiting reagent.
2-(1H-indol-3-yl)ethanamine1.0 - 1.2 equivalentsA slight excess of the amine can be used to ensure complete consumption of the isocyanate.
Solvent
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)10 - 20 mL per mmol of isocyanateThe solvent must be anhydrous to prevent the formation of undesired symmetrical urea byproducts from the reaction of the isocyanate with water.
Reaction Conditions
Temperature0 °C to room temperature (20-25 °C)The reaction is typically initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature.
Reaction Time2 - 12 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).
AtmosphereInert (Nitrogen or Argon)Recommended to prevent side reactions, although not always strictly necessary for this type of reaction.
Workup and Purification
Product IsolationFiltration or solvent evaporationThe product may precipitate from the reaction mixture upon completion or can be obtained by removing the solvent under reduced pressure.
Purification MethodRecrystallization or column chromatographyRecrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often sufficient. Column chromatography can be used for higher purity.
Yield
Expected Yield75 - 95%High yields are typical for this type of reaction.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of 1-(naphthalen-1-yl)-3-(2-(1H-indol-3-yl)ethyl)urea.

Materials:

  • 1-Naphthyl isocyanate

  • 2-(1H-indol-3-yl)ethanamine (Tryptamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Recrystallization or column chromatography apparatus

Procedure:

  • Preparation of the Reaction Vessel: A clean, dry round-bottom flask equipped with a magnetic stir bar is charged with 2-(1H-indol-3-yl)ethanamine (1.0-1.2 equivalents).

  • Dissolution of the Amine: Anhydrous solvent (DCM or THF) is added to the flask to dissolve the amine. The flask is then placed in an ice bath to cool the solution to 0 °C.

  • Preparation of the Isocyanate Solution: In a separate, dry dropping funnel, 1-naphthyl isocyanate (1.0 equivalent) is dissolved in a minimal amount of the anhydrous solvent.

  • Addition of the Isocyanate: The isocyanate solution is added dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 2-12 hours. The progress of the reaction is monitored by TLC until the starting materials are consumed.

  • Product Isolation: Upon completion, if the product has precipitated, it is collected by vacuum filtration and washed with a small amount of cold solvent. If the product remains in solution, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system or by flash column chromatography on silica gel to afford the pure 1-(naphthalen-1-yl)-3-(2-(1H-indol-3-yl)ethyl)urea.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Visualizations

The following diagrams illustrate the key aspects of the this compound compound synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_naphthyl_isocyanate 1-Naphthyl Isocyanate reaction_step Nucleophilic Addition 1_naphthyl_isocyanate->reaction_step tryptamine 2-(1H-indol-3-yl)ethanamine (Tryptamine) tryptamine->reaction_step This compound 1-(naphthalen-1-yl)-3-(2-(1H-indol-3-yl)ethyl)urea (this compound) reaction_step->this compound Anhydrous Solvent 0°C to RT

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow start Start dissolve_amine Dissolve Tryptamine in Anhydrous Solvent start->dissolve_amine cool_solution Cool to 0 °C dissolve_amine->cool_solution add_isocyanate Dropwise Addition of Isocyanate Solution cool_solution->add_isocyanate prepare_isocyanate Prepare 1-Naphthyl Isocyanate Solution prepare_isocyanate->add_isocyanate react Stir at Room Temperature (Monitor by TLC) add_isocyanate->react isolate_product Isolate Crude Product (Filtration or Evaporation) react->isolate_product purify Purify Product (Recrystallization or Chromatography) isolate_product->purify characterize Characterize Final Compound purify->characterize end End characterize->end

Caption: General experimental workflow for this compound synthesis.

In-Depth Technical Guide: Mechanism of Action of NAPIE Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NAPIE (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) is an analytical reference standard for a synthetic cannabinoid. Structurally, it belongs to the naphthoylindole class of compounds. Due to the limited direct research on this compound itself, this guide extrapolates its mechanism of action from closely related and extensively studied analogues, primarily JWH-018. Synthetic cannabinoids of this class are known for their potent interaction with the endocannabinoid system. This document provides a detailed overview of the presumed molecular targets, signaling pathways, and functional effects of this compound, along with relevant experimental protocols.

Molecular Targets and Binding Affinity

The primary molecular targets of naphthoylindole synthetic cannabinoids are the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the peripheral nervous system and on immune cells.[1][2]

Synthetic cannabinoids like JWH-018, and by extension this compound, typically act as potent, full agonists at both CB1 and CB2 receptors.[3] This is in contrast to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, which is a partial agonist. The higher binding affinity and full agonism of many synthetic cannabinoids contribute to their greater potency and, in some cases, more severe adverse effects.[[“]]

Quantitative Data: Binding Affinities

The binding affinities of several naphthoylindole synthetic cannabinoids for human CB1 and CB2 receptors are summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
JWH-0189.00 ± 5.002.94 ± 2.65
AM-22011.02.6
JWH-0738.9 ± 1.838 ± 24
Δ⁹-THC~40-60~3-10

Note: Data for JWH-018, AM-2201, and JWH-073 are from published research.[3][5][6] Δ⁹-THC values are provided for comparison and can vary depending on the assay conditions.

Signaling Pathways

Upon binding to CB1 and CB2 receptors, this compound is expected to initiate a cascade of intracellular signaling events characteristic of these G-protein coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.[7]

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: Activation of the Gi/o alpha subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

  • Modulation of Ion Channels: The βγ subunit of the G-protein can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Cannabinoid receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating cell growth and differentiation.[1]

G_protein_signaling cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein Gα(i/o)βγ CB1_R->G_protein Activation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux This compound This compound This compound->CB1_R Agonist Binding G_protein->AC α subunit inhibits G_protein->Ca_channel βγ subunit inhibits G_protein->K_channel βγ subunit activates MAPK_pathway MAPK Pathway (ERK Activation) G_protein->MAPK_pathway ATP ATP ATP->AC Cellular_Response Modulation of Neurotransmitter Release & Gene Expression cAMP->Cellular_Response Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Signaling pathway of this compound upon binding to cannabinoid receptors.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of synthetic cannabinoids like this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for CB1 or CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compound (this compound).

  • Non-specific binding control (e.g., WIN 55,212-2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Radioligand ([³H]CP-55,940) - Test Compound (this compound) - Receptor Membranes - Buffers incubation Incubate: Radioligand + this compound + Membranes prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation calc_ic50 Calculate IC₅₀ (Concentration-Response Curve) scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Experimental workflow for a radioligand binding assay.

cAMP Functional Assay

This protocol describes an assay to determine the functional activity of a test compound (e.g., this compound) by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • CHO cells stably expressing human CB1 or CB2 receptors.

  • Test compound (this compound).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

  • Stimulation buffer.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Starve the cells in serum-free medium for a few hours before the assay.

  • Pre-incubate the cells with varying concentrations of the test compound (this compound) for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a concentration-response curve to determine the EC₅₀ value (concentration of the test compound that produces 50% of its maximal effect) and the maximal inhibition of forskolin-stimulated cAMP production.

Conclusion

The analytical standard this compound, a naphthoylindole synthetic cannabinoid, is presumed to act as a potent, full agonist at cannabinoid CB1 and CB2 receptors. Its mechanism of action involves the modulation of key intracellular signaling pathways, including the inhibition of adenylyl cyclase and the regulation of ion channel activity. The high affinity and efficacy at cannabinoid receptors, characteristic of this class of compounds, underscore the importance of understanding their detailed pharmacology for both research and forensic applications. The experimental protocols provided herein offer a framework for the in-vitro characterization of this compound and other novel synthetic cannabinoids.

References

The Pharmacological Profile of NAPIE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of NAPIE (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone), an analytical reference standard structurally analogous to potent synthetic cannabinoids. Due to the limited direct pharmacological data on this compound, this document leverages extensive research on the structurally similar and well-characterized synthetic cannabinoid, JWH-018, to infer its likely biological activities. This guide covers the presumed mechanism of action, receptor binding affinities, and expected in vivo effects of this compound, presenting quantitative data in structured tables and detailing relevant experimental protocols. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, with the formal chemical name 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (CAS Number: 2748289-69-0), is classified as a synthetic cannabinoid. Synthetic cannabinoids are a broad class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These molecules, including this compound, typically act as agonists at the cannabinoid receptors, primarily CB1 and CB2. The structural similarity of this compound to the well-studied synthetic cannabinoid JWH-018, a naphthoylindole derivative, strongly suggests that it shares a similar pharmacological profile. JWH-018 is known to be a potent, full agonist at both CB1 and CB2 receptors, producing effects characteristic of cannabinoid activity. This guide will, therefore, extrapolate from the known pharmacology of JWH-018 to describe the expected properties of this compound.

Presumed Mechanism of Action

This compound is presumed to act as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This activity is inferred from the established pharmacology of the structurally analogous synthetic cannabinoid, JWH-018.

  • CB1 Receptor Agonism: The CB1 receptors are predominantly located in the central nervous system and are responsible for the psychoactive effects of cannabinoids. Like JWH-018, this compound is expected to be a full agonist at the CB1 receptor, meaning it can elicit a maximal receptor response. This is in contrast to Δ⁹-THC, which is a partial agonist. The full agonism of synthetic cannabinoids like JWH-018 is believed to contribute to their often more intense and unpredictable psychoactive effects compared to cannabis.

  • CB2 Receptor Agonism: CB2 receptors are primarily found in the peripheral nervous system and on immune cells. Agonism at CB2 receptors is associated with the modulation of immune responses and inflammation. JWH-018 also demonstrates full agonism at CB2 receptors, suggesting that this compound would likely exhibit similar activity, potentially influencing immune function.

Signaling Pathway

The activation of CB1 and CB2 receptors by an agonist like this compound initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) are primarily coupled to the inhibitory G protein (Gi/o).

Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1/CB2_Receptor CB1/CB2 Receptor This compound->CB1/CB2_Receptor Binds to G_Protein Gi/o Protein CB1/CB2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Figure 1: Presumed signaling pathway of this compound via cannabinoid receptors.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and functional potencies of JWH-018, which are expected to be comparable to those of this compound.

Compound Receptor Binding Affinity (Ki, nM) Reference
JWH-018CB19.00 ± 5.00[1]
JWH-018CB22.94 ± 2.65[1]
Δ⁹-THC (for comparison)CB110 - 25.1[2]
Δ⁹-THC (for comparison)CB224 - 35.2[2]

Table 1: Receptor Binding Affinities. This table presents the equilibrium dissociation constants (Ki) for JWH-018 at human cannabinoid receptors, providing an estimate of this compound's binding affinity.

Compound Receptor Functional Potency (EC50, nM) Assay Reference
JWH-018Human CB1102GTPγS Binding[1]
JWH-018Human CB2133GTPγS Binding[1]

Table 2: Functional Potency. This table shows the half-maximal effective concentration (EC50) of JWH-018 in a functional assay, indicating the concentration required to elicit a half-maximal response at the cannabinoid receptors.

Expected In Vivo Pharmacological Effects

Based on the known in vivo effects of JWH-018 and other synthetic cannabinoids, this compound is expected to produce a characteristic set of physiological and behavioral effects in animal models, often referred to as the "cannabinoid tetrad".[3]

  • Hypothermia: A dose-dependent decrease in core body temperature.

  • Analgesia: A reduction in the perception of pain.

  • Catalepsy: A state of immobility and muscular rigidity.

  • Locomotor Suppression: A dose-dependent decrease in spontaneous movement.[3]

These effects are primarily mediated by the activation of CB1 receptors in the central nervous system.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of synthetic cannabinoids like JWH-018, which would be applicable for the evaluation of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound at human CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

  • Test compound: this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]CP-55,940 and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors by an agonist.

Objective: To determine the EC50 and maximal efficacy (Emax) of this compound at human CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compound: this compound at various concentrations.

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

  • Pre-incubate the cell membranes with this compound at various concentrations.

  • Initiate the reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate for a set period (e.g., 60 minutes at 30°C) to allow for G protein activation and binding of [³⁵S]GTPγS.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to generate a dose-response curve.

  • Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) from the curve.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (CB1/CB2) - [3H]CP-55,940 - this compound dilutions - Assay Buffer start->prep incubation Incubate Membranes with [3H]CP-55,940 and this compound prep->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation scintillation->analysis end End analysis->end

Figure 2: Workflow for a typical radioligand binding assay.

Conclusion

References

An In-Depth Technical Guide to NAPIE and its Structural Analogs: Synthetic Cannabinoids at the Forefront of Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAPIE, or 2-(Naphthalen-1-yl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one, is a synthetic cannabinoid that has garnered significant interest within the scientific community. As a member of the naphthoylindole class, it shares a structural resemblance with other well-known synthetic cannabinoids, such as JWH-018. These compounds are potent agonists of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. This guide provides a comprehensive overview of this compound's structural analogs and derivatives, focusing on their quantitative data, experimental protocols for their study, and the signaling pathways they modulate.

Core Structure and Analogs

The fundamental structure of this compound consists of a naphthalene ring and a pentyl-substituted indole ring, connected by an ethanone linker. Structural modifications to this core have led to the development of numerous analogs with varying affinities for the cannabinoid receptors. These modifications typically involve substitutions on the naphthalene ring, alterations of the alkyl chain on the indole nitrogen, and changes to the linker group.

Quantitative Data for Naphthoylindole Analogs

The binding affinities of several key naphthoylindole synthetic cannabinoids for the human CB1 and CB2 receptors are summarized in the table below. These values, presented as the inhibition constant (Kᵢ), indicate the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand. A lower Kᵢ value corresponds to a higher binding affinity.

CompoundChemical StructureCB1 Kᵢ (nM)CB2 Kᵢ (nM)
JWH-018 (1-Pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone9.0[1]2.94[1]
JWH-073 (1-Butyl-1H-indol-3-yl)(naphthalen-1-yl)methanone8.9[2][3]38.0[2][3]
JWH-210 (4-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone0.46[4][5]0.69[4][5]
JWH-250 2-(2-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone11[6]33[6]
AM-2201 (1-(5-Fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone1.0[7][8][9]2.6[7][8][9]
RCS-4 (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone2.75 x 10⁻¹¹ M (IC₅₀)Not Reported

Experimental Protocols

The study of this compound and its analogs relies on a variety of well-established experimental protocols to determine their synthesis, receptor binding, and functional activity.

Synthesis of Naphthoylindole Analogs

A general method for the synthesis of naphthoylindoles like JWH-018 involves a two-step process. The first step is a Friedel-Crafts acylation of naphthalene to produce the key intermediate, 1-(naphthalen-1-yl)ethanone. This is followed by a reaction with an appropriately substituted indole. For instance, the synthesis of JWH-018 can be achieved by reacting indole with 1-bromopentane to form 1-pentylindole, which is then acylated with 1-naphthoyl chloride.

General Synthetic Workflow for Naphthoylindoles

G cluster_0 Step 1: N-Alkylation of Indole cluster_1 Step 2: Friedel-Crafts Acylation Indole Indole N_Alkylindole N-Alkylindole Indole->N_Alkylindole Reaction AlkylHalide Alkyl Halide (e.g., 1-Bromopentane) AlkylHalide->N_Alkylindole Base Base (e.g., NaH) Base->N_Alkylindole FinalProduct Naphthoylindole (e.g., JWH-018) N_Alkylindole->FinalProduct Reaction NaphthoylChloride Naphthoyl Chloride NaphthoylChloride->FinalProduct LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->FinalProduct

A general two-step synthesis of Naphthoylindoles.

Cannabinoid Receptor Binding Assays

To determine the binding affinity of this compound analogs for CB1 and CB2 receptors, competitive radioligand binding assays are commonly employed.

Protocol: Radioligand Competitive Binding Assay

  • Membrane Preparation: Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells) are prepared.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound analog).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Data Acquisition & Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]CP-55,940) Radioligand->Incubation TestCompound Test Compound (this compound Analog) TestCompound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC₅₀, Kᵢ) Scintillation->Analysis

Workflow for a typical radioligand binding assay.

Signaling Pathways

This compound and its analogs, as potent CB1 and CB2 receptor agonists, modulate several downstream signaling pathways upon receptor activation. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gᵢ/ₒ proteins.

Activation of CB1/CB2 receptors by a this compound analog leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

Furthermore, activation of cannabinoid receptors can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). This can occur through both G-protein-dependent and independent (e.g., β-arrestin-mediated) pathways.

CB1/CB2 Receptor Signaling Pathway

G cluster_0 Receptor Activation cluster_1 Downstream Effectors This compound This compound Analog CB1_CB2 CB1/CB2 Receptor This compound->CB1_CB2 G_Protein Gᵢ/ₒ Protein CB1_CB2->G_Protein activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase inhibits MAPK MAPK Pathway (ERK1/2) G_Protein->MAPK activates IonChannels Ion Channels G_Protein->IonChannels modulates cAMP ↓ cAMP AdenylylCyclase->cAMP

Simplified signaling cascade upon CB1/CB2 receptor activation.

Conclusion

This compound and its structural analogs represent a significant class of synthetic cannabinoids with high affinity for CB1 and CB2 receptors. Understanding their structure-activity relationships, the experimental methods for their characterization, and the intricate signaling pathways they modulate is crucial for researchers in the fields of pharmacology, neuroscience, and drug development. This guide provides a foundational overview to aid in the ongoing investigation of these potent and complex molecules. Further research into the specific pharmacological profiles of a wider range of this compound derivatives will undoubtedly contribute to a more comprehensive understanding of the endocannabinoid system and the potential therapeutic applications and toxicological risks associated with synthetic cannabinoids.

References

Discovery and history of NAPIE compound

Author: BenchChem Technical Support Team. Date: December 2025

I have conducted further searches and have still been unable to identify any publicly available information about a "NAPIE compound." This suggests that the name might be an internal project code, a very recent and unpublished discovery, or a potential misspelling.

Without a verifiable starting point, such as a correct chemical name, a CAS number, or a reference in a scientific publication, it is not possible to create the in-depth technical guide you have requested. The core requirements of your request—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways—all depend on the existence of this foundational information.

To assist you further, please provide any of the following details:

  • Alternative Names or Identifiers: Are there any other names, codes, or identifiers for this compound?

  • Chemical Structure: Can you provide the chemical structure or a related chemical class?

  • Associated Research: Do you know which researchers, institutions, or companies are working on this compound?

  • Relevant Publications: Are there any patents, articles, or presentations that mention it?

Once you can provide more specific details, I will be able to gather the necessary information and generate the comprehensive technical guide you need.

Unraveling "NAPIE": A Request for Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the term "NAPIE" have revealed multiple, disparate meanings, none of which align with a distinct focus for a technical whitepaper aimed at researchers, scientists, and drug development professionals in a specific biomedical field.

To provide a relevant and accurate in-depth technical guide, clarification of the term "this compound" is essential. Current search results indicate that "this compound" could refer to:

  • An educational accreditation body: The National Association of Private and Independent Educators[1].

  • A surname of English and Scottish origin [2][3].

  • The British term for diapers [4][5].

  • John Napier, the Scottish mathematician credited with the invention of logarithms [6][7][8].

  • A Naval Avionics Platform Integration Emulator (this compound) developed by a division of the Naval Air Warfare Center[9].

  • Research conducted at Edinburgh Napier University , which spans a wide array of academic disciplines[10].

  • The research of Professor Richard Napier , which centers on the plant hormone auxin[11].

  • A medical acronym for Nursing Assessment of Pain Intensity (NAPI) [12].

Given the request for information on signaling pathways, experimental protocols, and quantitative data relevant to drug development, it is likely that "this compound" is an acronym or a specific term within a niche scientific area that is not broadly indexed in public search domains.

To proceed with the development of the requested technical guide, please provide the full name or a more detailed description of the "this compound" of interest.

This will enable the generation of a targeted and comprehensive whitepaper that meets the specified requirements for data presentation, experimental protocols, and detailed visualizations. Without this clarification, any attempt to address the topic would be speculative and would not provide the requisite scientific depth and accuracy for the intended audience.

References

A Technical Guide to the Solubility of Novel Indole-2-Carboxamide Derivatives in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of novel indole-2-carboxamide derivatives, a class of compounds with significant interest in drug discovery. Due to the absence of publicly available quantitative solubility data for a specific compound designated "NAPIE" (N-adamantyl-N'-(1-naphthyl)indole-2-carboxamide), this document will focus on providing a framework for determining the solubility of such compounds. It includes detailed experimental protocols and a template for data presentation.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy. For a drug to be absorbed into the systemic circulation and exert its pharmacological effect, it must first dissolve in the physiological fluids. Poor aqueous solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug exposure. Therefore, a thorough understanding and characterization of a compound's solubility in various solvents are essential during the early stages of drug discovery and lead optimization.

This guide focuses on indole-2-carboxamide derivatives, which have been investigated for various therapeutic applications. The solubility of these compounds can vary significantly based on their substitution patterns and the nature of the solvent.

Common Laboratory Solvents for Solubility Determination

The choice of solvent is crucial for solubility studies and can range from aqueous buffers that mimic physiological conditions to organic solvents used in formulation development and analytical method development. A representative list of common laboratory solvents is provided below.

  • Aqueous Solvents:

    • Purified Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.9% Saline Solution

  • Organic Solvents:

    • Polar Protic Solvents:

      • Methanol

      • Ethanol

      • Isopropanol (IPA)

    • Polar Aprotic Solvents:

      • Dimethyl Sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • Acetonitrile (ACN)

      • Acetone

    • Nonpolar Solvents:

      • Hexane

      • Toluene

      • Dichloromethane (DCM)

      • Chloroform

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for a compound referred to as "this compound" is not publicly available. Therefore, the following table is presented as a template for researchers to record their experimentally determined solubility data for a novel indole-2-carboxamide derivative. The qualitative descriptors are provided as illustrative examples.

SolventTemperature (°C)Solubility (mg/mL)Qualitative DescriptionMethod of Determination
Water25TBDe.g., Insolublee.g., Shake-Flask
PBS (pH 7.4)25TBDe.g., Sparingly Solublee.g., HPLC-UV
Ethanol25TBDe.g., Solublee.g., Gravimetric
Methanol25TBDe.g., Solublee.g., Gravimetric
Isopropanol25TBDe.g., Slightly Solublee.g., HPLC-UV
Dimethyl Sulfoxide (DMSO)25TBDe.g., Very Solublee.g., Visual
Acetonitrile (ACN)25TBDe.g., Slightly Solublee.g., HPLC-UV
Dichloromethane (DCM)25TBDe.g., Solublee.g., Gravimetric

TBD: To Be Determined

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental protocols. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[1]

4.1. Thermodynamic Solubility Determination using the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • Compound of interest (API)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid API to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the API of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the API in the diluted sample from the calibration curve.

    • Calculate the original solubility of the API in the solvent, taking into account the dilution factor.

4.2. Kinetic Solubility Determination

Kinetic solubility is often measured in high-throughput screening settings and involves dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.

Materials:

  • Compound of interest (API) dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution of the API to the wells.

  • Mix the contents of the wells.

  • Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering of the samples using a plate reader. The concentration at which precipitation is observed is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method followed by HPLC analysis.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess API B Add to known volume of solvent A->B C Equilibrate on shaker (24-72h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm) D->E F Dilute filtered sample E->F H Analyze samples and standards by HPLC F->H G Prepare calibration standards G->H I Quantify concentration H->I J Solubility Data I->J Calculate Solubility

References

In-Depth Technical Guide: Purity and Formulation of N-Arachidonoyl Dopamine (NADA) Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and formulation of the N-Arachidonoyl Dopamine (NADA) reference standard. NADA, an endogenous cannabinoid and endovanilloid, is a critical tool in neuroscience and pharmacology research. This document outlines the analytical methodologies for purity assessment, recommended formulation and storage conditions, and the key signaling pathways influenced by this important lipid neurotransmitter.

Physicochemical Properties and Purity of NADA Reference Standard

N-Arachidonoyl dopamine (NADA) is a lipophilic molecule synthesized from the conjugation of arachidonic acid and dopamine. As a reference standard, its purity is paramount for accurate and reproducible experimental results. Commercial suppliers typically provide NADA with a purity of ≥98%.

Table 1: Physicochemical Properties of N-Arachidonoyl Dopamine (NADA)

PropertyValue
Chemical Formula C₂₈H₄₁NO₃
Molecular Weight 439.6 g/mol
Appearance A solution in ethanol
Purity Specification ≥98%
Storage Temperature -20°C
Stability ≥ 2 years at -20°C in ethanol[1]

Analytical Methodologies for Purity Determination

The purity of a NADA reference standard is typically established using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating NADA from any potential impurities and degradation products. While a specific, universally adopted HPLC method for NADA reference standard certification is not publicly available in full detail, a general approach based on methods for similar compounds like dopamine and other cannabinoids can be outlined. A reversed-phase C18 column is the standard choice for separating lipophilic molecules like NADA.

Experimental Protocol: General HPLC-UV Method for NADA Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed to resolve both polar and non-polar impurities.

    • Solvent A: A buffered aqueous solution, such as 50 mM potassium dihydrogen phosphate adjusted to an acidic pH (e.g., pH 2.3)[2].

    • Solvent B: An organic solvent such as acetonitrile or methanol.

  • Gradient Program: A linear gradient starting with a higher proportion of Solvent A and increasing the proportion of Solvent B over the run time to elute the lipophilic NADA and any less polar impurities. A return to initial conditions and an equilibration step are necessary between injections.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 280 nm, which is one of the absorbance maxima for NADA[1].

  • Injection Volume: 20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility[3].

  • Quantification: The purity of the NADA reference standard is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Workflow for HPLC Purity Determination of NADA

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare NADA solution in mobile phase Inject Inject sample Prep->Inject Separate Separation on C18 column (Gradient Elution) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (%) Integrate->Calculate

Caption: A typical workflow for determining the purity of a NADA reference standard using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. For non-volatile compounds like NADA, a derivatization step is necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique for cannabinoids and related molecules.

Experimental Protocol: General GC-MS Method for NADA Purity

  • Derivatization:

    • Evaporate the ethanolic NADA solution to dryness under a gentle stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a catalyst like pyridine[4].

    • Heat the mixture (e.g., at 60-70°C for 20-60 minutes) to ensure complete derivatization[4][5].

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column, such as a DB-17MS[6].

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. An example program could start at a lower temperature (e.g., 200°C) and ramp up to a higher temperature (e.g., 250°C)[6].

  • Injection: A splitless or split injection of the derivatized sample.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization.

    • Acquisition Mode: Full scan to identify all components or Selected Ion Monitoring (SIM) for targeted quantification of known impurities.

  • Quantification: For purity assessment, the peak area of the derivatized NADA is compared to the total ion chromatogram. For accurate quantification, an isotopically labeled internal standard, such as N-Arachidonoyl Dopamine-d8, is recommended[7].

Workflow for GC-MS Purity Determination of NADA

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Evaporate Evaporate solvent Derivatize Silylation (e.g., BSTFA) Evaporate->Derivatize Inject Inject derivatized sample Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze mass spectra Detect->Analyze Quantify Quantify purity Analyze->Quantify

Caption: A general workflow for the purity analysis of NADA using GC-MS, including the essential derivatization step.

Formulation and Stability of NADA Reference Standard

Formulation

NADA reference standards are typically supplied as a solution in an organic solvent due to the lipophilic nature of the molecule.

  • Standard Formulation: A common formulation is a 50 mg/mL solution in ethanol[1].

  • Solubility: NADA is also soluble in other organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is sparingly soluble in aqueous buffers, where it may form a colloidal suspension[1].

For experimental use, the ethanolic stock solution can be evaporated under a gentle stream of nitrogen, and the residue can be redissolved in a solvent of choice. For aqueous buffers, it is recommended to dilute the ethanolic solution with the buffer, though solubility will be limited[1].

Stability and Storage

Proper storage is critical to maintain the integrity of the NADA reference standard.

  • Storage Conditions: The recommended storage temperature is -20°C[1].

  • Long-Term Stability: When stored properly at -20°C in its original sealed container, the NADA reference standard is stable for at least two years[1].

  • Handling: To prevent degradation, the reference standard should be stored in its original container, protected from light and heat. Repeated warming and cooling should be avoided. For use, an aliquot should be taken, and the main stock returned to the recommended storage conditions promptly.

Forced Degradation Studies

Forced degradation studies are essential to develop stability-indicating methods and to understand the degradation pathways of a drug substance. While specific forced degradation data for NADA is not extensively published, the likely degradation pathways for this molecule under stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) would involve its functional groups.

  • Hydrolysis: The amide bond in NADA is susceptible to hydrolysis under acidic or basic conditions, which would yield arachidonic acid and dopamine.

  • Oxidation: The catechol moiety of the dopamine portion of NADA is susceptible to oxidation. The polyunsaturated arachidonoyl chain is also prone to oxidation.

  • Photolysis: Exposure to UV light may lead to degradation, particularly of the double bonds in the arachidonoyl chain.

The potential degradation products of NADA include O-methyl-NADA, formed by the action of catechol-O-methyl-transferase (COMT), and omega-hydroxylated metabolites produced by the cytochrome P450 system[8][9].

Signaling Pathways of N-Arachidonoyl Dopamine

NADA exerts its biological effects primarily through its interaction with the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel.

CB1 Receptor Signaling

NADA is an agonist of the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The signaling cascade initiated by NADA binding to CB1 is complex and can be cell-type dependent. While it can couple to the canonical Gαi/o pathway, evidence suggests it may also signal through Gαq/11.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor Gq11 Gαq/11 CB1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers Downstream Downstream Signaling PKC->Downstream Ca_ER->Downstream NADA NADA NADA->CB1 binds

Caption: Simplified signaling pathway of NADA through the CB1 receptor coupled to Gαq/11, leading to intracellular calcium mobilization.

TRPV1 Channel Activation

NADA is a potent agonist of the TRPV1 channel, a non-selective cation channel involved in pain and temperature sensation. Activation of TRPV1 by NADA leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of a neuronal signal.

TRPV1_Signaling cluster_membrane Cell Membrane cluster_ions Ion Flux TRPV1 TRPV1 Channel (closed) TRPV1_open TRPV1 Channel (open) TRPV1->TRPV1_open conformational change Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Na_influx Na⁺ Influx TRPV1_open->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Signal Neuronal Signal Propagation Depolarization->Signal NADA NADA NADA->TRPV1 binds

References

Methodological & Application

Application Note: Quantitative Analysis of 5F-AKB48 in Forensic Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective detection and quantification of N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide (5F-AKB48, also known as 5F-APINACA), a potent synthetic cannabinoid, in forensic samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for researchers, forensic scientists, and drug development professionals involved in the analysis of novel psychoactive substances (NPS). This document outlines the complete workflow, from sample preparation to data acquisition and analysis, and includes validated quantitative performance data.

Introduction

5F-AKB48 is a synthetic cannabinoid receptor agonist that has been identified in seized herbal products and biological samples.[1][2] Its structural similarity to other adamantyl-indazole carboxamide derivatives necessitates highly selective analytical methods for unambiguous identification and quantification. LC-MS/MS offers the required sensitivity and specificity for the analysis of 5F-AKB48 in complex matrices. This application note details a robust LC-MS/MS method for this purpose.

Experimental

Sample Preparation

A generic sample preparation workflow for forensic matrices such as seized plant material or biological fluids is presented. The goal is to extract 5F-AKB48 from the matrix and minimize interferences.

For Herbal Products:

  • Homogenize the seized plant material.

  • Weigh approximately 100 mg of the homogenized sample into a centrifuge tube.

  • Add 1 mL of methanol.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

For Biological Matrices (Urine, Whole Blood): A protein precipitation or solid-phase extraction (SPE) method is recommended.

  • Protein Precipitation (for whole blood):

    • To 100 µL of whole blood, add 300 µL of acetonitrile (containing an appropriate internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • Solid-Phase Extraction (for urine):

    • To 1 mL of urine, add β-glucuronidase and incubate to cleave conjugated metabolites.[3]

    • Condition an SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by deionized water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with water and a low-percentage organic solvent to remove interferences.

    • Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute as described above.

G cluster_herbal Herbal Material cluster_bio Biological Fluid H1 Homogenize H2 Weigh Sample H1->H2 H3 Add Methanol H2->H3 H4 Vortex & Sonicate H3->H4 H5 Centrifuge H4->H5 H6 Filter H5->H6 LCMS LC-MS/MS Analysis H6->LCMS Inject B1 Protein Precipitation or SPE B2 Evaporate B1->B2 B3 Reconstitute B2->B3 B3->LCMS Inject

Figure 1: Sample Preparation Workflow for 5F-AKB48 Analysis.
Liquid Chromatography

  • Column: A C18 reversed-phase column is suitable for the separation of 5F-AKB48. A common choice is a column with dimensions such as 2.1 x 50-150 mm and a particle size of 1.7-2.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Flow Rate: 0.2 - 0.5 mL/min.[4][5]

  • Injection Volume: 1 - 10 µL.[4][5]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte.

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
13.05
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

  • Ionization Mode: ESI+

  • Capillary Voltage: 2.25 - 3.0 kV[4][6]

  • Source Temperature: 120 °C[4]

  • Desolvation Gas Temperature: 350 - 500 °C[4][6]

  • Collision Gas: Argon

The fragmentation of 5F-AKB48 in the positive ion mode is characterized by the cleavage of the amide bond and fragmentation of the adamantyl group. The protonated molecule [M+H]⁺ is typically used as the precursor ion. The most abundant and characteristic fragment ions are selected for the MRM transitions.[1][7]

G cluster_frags Characteristic Fragments parent 5F-AKB48 [M+H]⁺ m/z 384.24 frag1 Adamantyl moiety m/z 135.12 parent->frag1 Collision-Induced Dissociation (CID) frag2 Loss of HF [M+H-HF]⁺ m/z 364.24 parent->frag2 frag3 Indazole moiety with side chain (further fragmentation possible) parent->frag3

Figure 2: Simplified Fragmentation Pathway of 5F-AKB48.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5F-AKB48 (Quantifier)384.2135.125-35
5F-AKB48 (Qualifier)384.2364.215-25

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to established guidelines. Key validation parameters are summarized below. This data is compiled from various studies on NPS, including synthetic cannabinoids.[8][9][10]

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.25 - 2.5 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Matrix Effect Should be assessed and minimized
Recovery > 80%

Results and Discussion

This LC-MS/MS method provides excellent selectivity and sensitivity for the determination of 5F-AKB48 in various forensic matrices. The chromatographic separation ensures that 5F-AKB48 is resolved from other co-eluting substances, and the use of MRM provides a high degree of specificity, minimizing the risk of false positives. The quantitative performance of the method is suitable for the concentration ranges typically encountered in forensic casework.

Conclusion

The detailed LC-MS/MS method presented in this application note is a reliable and robust tool for the routine analysis of 5F-AKB48. The protocol provides the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics. This method can be readily implemented in forensic and research laboratories for the monitoring and control of this potent synthetic cannabinoid.

References

Application Notes and Protocols for the Quantification of N-acetyl-p-benzoquinone imine (NAPQI) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-p-benzoquinone imine (NAPQI) is a highly reactive and toxic metabolite of acetaminophen (paracetamol). Its inherent instability makes direct quantification challenging. This document outlines a robust protocol for the indirect analysis of NAPQI by Gas Chromatography-Mass Spectrometry (GC-MS). The method involves the chemical trapping of NAPQI to form a stable derivative, which is then quantified. This approach is crucial for toxicological studies and in the development of safer analgesics.

The primary method detailed here is based on the trapping of NAPQI with aqueous sulfide to form a stable 3-thio-paracetamol adduct. This adduct is then derivatized and analyzed by GC-MS/MS, providing a reliable and sensitive quantification of the original NAPQI concentration.

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A minor fraction is oxidized by cytochrome P450 enzymes to form the reactive metabolite, NAPQI. Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of acetaminophen overdose, GSH stores are depleted, leading to an accumulation of NAPQI which can cause severe liver damage.

Acetaminophen Metabolic Pathway Acetaminophen Acetaminophen Glucuronidation Glucuronidation Acetaminophen->Glucuronidation ~60% Sulfation Sulfation Acetaminophen->Sulfation ~30% CYP450_Oxidation CYP450_Oxidation Acetaminophen->CYP450_Oxidation ~5-10% NAPQI NAPQI CYP450_Oxidation->NAPQI GSH_Conjugation GSH_Conjugation NAPQI->GSH_Conjugation Detoxification Cellular_Macromolecules Cellular_Macromolecules NAPQI->Cellular_Macromolecules GSH Depletion Mercapturic_Acid Mercapturic_Acid GSH_Conjugation->Mercapturic_Acid Hepatotoxicity Hepatotoxicity Cellular_Macromolecules->Hepatotoxicity

Acetaminophen Metabolic Pathway

Experimental Protocol

This protocol is adapted from the method described by Trettin et al. (2014) for the trapping and analysis of NAPQI.[1]

Materials and Reagents
  • Sodium Sulfide (Na₂S)

  • Ethyl Acetate

  • Pentafluorobenzyl Bromide (PFB-Br)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Acetonitrile

  • Internal Standard: Deuterated Acetaminophen (d4-APAP)

  • Nitrogen Gas (for evaporation)

Sample Preparation and NAPQI Trapping
  • To the biological sample (e.g., plasma, tissue homogenate), add an aqueous solution of Na₂S to trap the reactive NAPQI, forming 3-thio-paracetamol.

  • Add the internal standard (d4-APAP) to the sample.

  • Perform a liquid-liquid extraction with ethyl acetate. Vortex the mixture for 1 minute and centrifuge to separate the phases.

  • Transfer the organic (ethyl acetate) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization
  • Reconstitute the dried extract in acetonitrile.

  • Add PFB-Br and DIPEA to the reconstituted extract.

  • Incubate the mixture to allow for the derivatization of 3-thio-paracetamol and any present acetaminophen to their respective PFB ethers.

  • After incubation, evaporate the reagents and solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the final residue in toluene for GC-MS analysis.

GC-MS/MS Analysis

Instrumentation and Parameters
ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column HP-5MS (30m x 0.25mm x 0.25µm) or equivalent
Carrier Gas Helium
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Ionization Mode Electron-Capture Negative-Ion Chemical Ionization (ECNICI)
Ion Source Temperature 150 °C
Quadrupole Temperature 150 °C
Selected Reaction Monitoring (SRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acetaminophen-PFB150107
3-thio-paracetamol-di-PFBTo be determined empiricallyTo be determined empirically
d4-APAP-PFB (IS)154111

Note: The specific SRM transitions for the di-PFB derivative of 3-thio-paracetamol should be optimized based on the instrument's performance and fragmentation patterns.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Trapping NAPQI Trapping (add Na2S) Sample->Trapping Extraction Liquid-Liquid Extraction (Ethyl Acetate) Trapping->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Reconstitution1 Reconstitute in Acetonitrile Evaporation1->Reconstitution1 Derivatize Add PFB-Br & DIPEA Incubate Reconstitution1->Derivatize Evaporation2 Evaporation to Dryness Derivatize->Evaporation2 Reconstitution2 Reconstitute in Toluene Evaporation2->Reconstitution2 GCMS GC-MS/MS Analysis Reconstitution2->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS/MS Workflow for NAPQI Analysis

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC-MS/MS analysis of acetaminophen and its derivatives using PFB-Br derivatization. These values can serve as a benchmark for the method performance for the 3-thio-paracetamol adduct.

ParameterAcetaminophen-PFBReference
Linearity Range (Plasma) 0 - 130 µM[2]
Correlation Coefficient (r) > 0.999[2]
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (Recovery) 89% - 119%[2]
Imprecision (RSD) < 19%[2]

Conclusion

The indirect GC-MS/MS method involving chemical trapping and derivatization provides a reliable and sensitive approach for the quantification of the highly reactive acetaminophen metabolite, NAPQI. This protocol is essential for researchers in toxicology, pharmacology, and drug development to accurately assess the bioactivation of acetaminophen and to investigate mechanisms of drug-induced liver injury. The provided workflow and method parameters serve as a comprehensive guide for the implementation of this analytical technique.

References

Application Notes and Protocols for Nanoparticle-Assisted Sample Preparation in Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Workflow for Nanoparticle-Based Drug Extraction

The following application notes and protocols detail a representative method for the extraction and enrichment of drugs from biological matrices for forensic analysis, based on current nanoparticle-assisted techniques. While the term "NAPIE (Nanoparticle-Assisted Programmable Immuno-Enrichment)" does not correspond to a standardized acronym in forensic science, the following protocols describe a workflow that aligns with the principles of nanoparticle-based immuno-enrichment. This methodology leverages the high surface area and magnetic properties of nanoparticles for efficient and rapid isolation of target analytes from complex samples such as blood, urine, and hair.

I. Introduction

Sample preparation is a critical step in forensic toxicology to remove matrix interferences and concentrate target analytes prior to analysis.[1] Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be time-consuming and require significant solvent volumes. Nanoparticle-based extraction methods, particularly those using magnetic nanoparticles, offer a promising alternative by simplifying the workflow, reducing extraction time, and improving efficiency.[2] These methods are particularly advantageous in forensic analysis where sample volumes may be limited and a high degree of sensitivity is required.[2][3]

This document provides a detailed protocol for a magnetic nanoparticle-based solid-phase extraction (m-d-SPE) method for the isolation of drugs of abuse from whole blood. The protocol is a composite of methodologies described in recent forensic literature and is intended to serve as a guide for researchers and scientists in the field.

II. Experimental Protocols

A. Materials and Reagents
  • Magnetic Nanoparticles: Unmodified commercial Fe3O4 nanoparticles.

  • Biological Matrix: Postmortem whole blood.

  • Internal Standard (IS) Solution: A solution containing deuterated analogs of the target analytes at a known concentration.

  • Desorption Solvent: Acetonitrile/Methanol/Ethyl Acetate (1:1:1, v/v/v).

  • Reconstitution Solution: Appropriate solvent for the analytical instrument (e.g., mobile phase for LC-MS).

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Neodymium magnet/magnetic separation rack

    • Pipettes and tips

    • Microcentrifuge tubes

    • Nitrogen evaporator

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

B. Sample Preparation Protocol: Magnetic Dispersive Solid-Phase Extraction (m-d-SPE)
  • Sample Aliquoting: To a microcentrifuge tube, add 100 µL of the whole blood sample.

  • Internal Standard Spiking: Add 5 µL of the internal standard pool to the blood sample.

  • Nanoparticle Addition: Add 30 mg of the Fe3O4 nanoparticles to the tube.

  • Vortexing: Vortex the mixture for a specified time (e.g., 1 minute) to ensure thorough mixing and facilitate the binding of the analytes to the nanoparticles.

  • Magnetic Separation: Place the microcentrifuge tube in a magnetic separation rack. The magnetic nanoparticles will be drawn to the side of the tube, allowing for the separation of the supernatant.

  • Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the nanoparticle pellet.

  • Desorption: Add 300 µL of the desorption solvent (Acetonitrile/Methanol/Ethyl Acetate, 1:1:1) to the tube.

  • Vortexing for Elution: Vortex the tube vigorously to resuspend the nanoparticles and elute the bound analytes into the solvent.

  • Final Magnetic Separation: Place the tube back in the magnetic separation rack to pellet the nanoparticles.

  • Supernatant Collection: Carefully transfer the organic supernatant containing the eluted analytes to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume of the reconstitution solution (e.g., 100 µL).

  • Analysis: Inject a small volume (e.g., 1.5 µL) of the reconstituted sample into the LC-MS/MS for analysis.[4]

III. Quantitative Data

The following table summarizes representative quantitative data from studies utilizing nanoparticle-based extraction methods for forensic drug analysis. This data is provided for comparative purposes and highlights the performance of these techniques.

AnalyteMatrixExtraction MethodLOD/LOQRecovery (%)Reference
CocainePostmortem Bloodm-d-SPE with Fe3O40.5 ng/mL (LOQ)Not Specified[4]
BenzoylecgoninePostmortem Bloodm-d-SPE with Fe3O40.5 ng/mL (LOQ)Not Specified[4]
CitalopramPostmortem Bloodm-d-SPE with Fe3O40.5 ng/mL (LOQ)Not Specified[4]
FluoxetinePostmortem Bloodm-d-SPE with Fe3O40.5 ng/mL (LOQ)Not Specified[4]
NorfluoxetinePostmortem Bloodm-d-SPE with Fe3O40.5 ng/mL (LOQ)Not Specified[4]
EstazolamHuman BloodLLE with Fe3O4@mTiO20.05 ng/mL (LOD)85.2 - 96.4[5]
ZolpidemHuman BloodLLE with Fe3O4@mTiO20.1 ng/mL (LOD)85.2 - 96.4[5]
ClozapineHuman BloodLLE with Fe3O4@mTiO20.1 ng/mL (LOD)85.2 - 96.4[5]
TriazolamHuman BloodLLE with Fe3O4@mTiO20.05 ng/mL (LOD)85.2 - 96.4[5]
DimethametrynHuman SerumSALDI-MS with FeNi MANPs700 ng/mL (LOD)Not Applicable[6]
NapropamideHuman SerumSALDI-MS with FeNi MANPs700 ng/mL (LOD)Not Applicable[6]
ThiodicarbHuman SerumSALDI-MS with FeNi MANPs800 ng/mL (LOD)Not Applicable[6]
StrychnineHuman SerumSALDI-MS with FeNi MANPs500 ng/mL (LOD)Not Applicable[6]

LOD: Limit of Detection; LOQ: Limit of Quantification; m-d-SPE: magnetic dispersive solid-phase extraction; LLE: liquid-liquid extraction; SALDI-MS: surface-assisted laser desorption/ionization mass spectrometry; MANPs: magnetic alloy nanoparticles.

IV. Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the magnetic nanoparticle-assisted sample preparation workflow.

NAPIE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Elution cluster_analysis_prep Preparation for Analysis cluster_analysis Analysis Sample 1. Sample Aliquoting (e.g., 100 µL Blood) Add_IS 2. Add Internal Standard Sample->Add_IS Spike Add_NP 3. Add Magnetic Nanoparticles Add_IS->Add_NP Add Vortex1 4. Vortex to Bind Analytes Add_NP->Vortex1 Mix Mag_Sep1 5. Magnetic Separation Vortex1->Mag_Sep1 Separate Discard_Sup 6. Discard Supernatant Mag_Sep1->Discard_Sup Remove Add_Desorp 7. Add Desorption Solvent Discard_Sup->Add_Desorp Add Vortex2 8. Vortex to Elute Analytes Add_Desorp->Vortex2 Mix Mag_Sep2 9. Magnetic Separation Vortex2->Mag_Sep2 Separate Collect_Sup 10. Collect Supernatant Mag_Sep2->Collect_Sup Collect Evaporate 11. Evaporate to Dryness Collect_Sup->Evaporate Dry Reconstitute 12. Reconstitute in Solvent Evaporate->Reconstitute Dissolve Analysis 13. LC-MS/MS Analysis Reconstitute->Analysis Inject

References

Application Notes and Protocols for the Quantification of NNEI (NAPIE) in Synthetic Cannabinoid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of novel psychoactive substances (NPS) is continually evolving, with synthetic cannabinoids representing one of the largest and most dynamic classes. These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, they are often more potent and can elicit severe, unpredictable adverse effects. Among the myriad of synthetic cannabinoids, the naphthoylindole family, which includes compounds like JWH-018, is prevalent in seized materials. This document focuses on a representative member of this family, N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide , commonly known as NNEI . It is presumed that the query "NAPIE" is a typographical error for NNEI, a known synthetic cannabinoid.

These application notes provide detailed protocols for the quantification of NNEI in synthetic cannabinoid mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it summarizes quantitative data from published literature and illustrates the key signaling pathways activated by synthetic cannabinoids.

Data Presentation: Quantitative Analysis of Synthetic Cannabinoids in Mixtures

The concentration of synthetic cannabinoids in herbal mixtures can vary widely, posing a significant risk to users. The following tables summarize quantitative data for various synthetic cannabinoids, including naphthoylindoles similar to NNEI, found in seized products. This data provides a reference range for researchers developing and validating quantitative methods.

Table 1: Concentration of Synthetic Cannabinoids in Seized Herbal Products

Synthetic CannabinoidChemical ClassConcentration Range (mg/g)Analytical MethodReference
JWH-018Naphthoylindole5 - 20GC-MS, HPLC, LC-TOF-MS[1]
JWH-073Naphthoylindole3.0 - 10.2 (in tablets)GC-MS
JWH-019Naphthoylindole>70% (in bulk powder)GC-MS
JWH-250Phenylacetylindole>70% (in bulk powder)GC-MS
AM-2201Naphthoylindole5 - 20GC-MS, HPLC, LC-TOF-MS[1]
RCS-4Phenylacetylindole5 - 20GC-MS, HPLC, LC-TOF-MS[1]
AB-FUBINACAIndazole carboxamide13 - 84NMR[2]
AB-CHMINACAIndazole carboxamide13 - 84NMR[2]
XLR-11Indazole carboxamide15 - 118.6GC-MS, NMR[2]
MDMB-4en-PINACAIndazole carboxamideNot specifiedGC-MS, UPLC-QTOF[3]

Table 2: Method Validation Parameters for Synthetic Cannabinoid Quantification

Analytical MethodAnalyte(s)MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Reference
LC-MS/MSJWH-018Serum0.21Not Specified[4]
LC-MS/MS19 Synthetic CannabinoidsOral Fluid2.52.5 - 500[5]
GC-MS/MS17 Synthetic CannabinoidsHerbal Blends100 (ppb)100 - 400 (ppb)[6]
GC-MS10 Synthetic CannabinoidsSeized Materials2.5 (µg/mL)2.5 - 100 (µg/mL)
LC-MS/MS53 Synthetic CannabinoidsUrine0.1 - 10.1 - 100[7]

Experimental Protocols

The following are detailed protocols for the quantification of NNEI and other synthetic cannabinoids in herbal mixtures using GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes.[4][5][6][8]

Protocol 1: Quantification of NNEI in Herbal Mixtures by GC-MS

This protocol outlines a method for the extraction and quantification of NNEI from a solid herbal matrix.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize the seized herbal material to ensure a representative sample. This can be achieved by grinding the material to a fine powder.

  • Weighing: Accurately weigh approximately 100 mg of the homogenized herbal blend into a centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of methanol to the tube. Methanol is a suitable solvent for extracting a wide range of synthetic cannabinoids.[8]

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (IS), such as a deuterated analog of a similar synthetic cannabinoid (e.g., JWH-018-d4).

  • Extraction: Vortex the mixture for 1 minute, followed by ultrasonication for 10 minutes to ensure efficient extraction of the analytes from the plant matrix.[8]

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 5 minutes to pellet the solid plant material.[8]

  • Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[6] For NNEI, monitor characteristic ions (quantifier and qualifiers) and the corresponding ions for the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of NNEI and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify NNEI in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of NNEI in Herbal Mixtures by LC-MS/MS

This protocol provides a sensitive and selective method for the quantification of NNEI using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation and Extraction

  • Follow the same homogenization, weighing, extraction solvent addition, and internal standard spiking steps as described in Protocol 1.

  • After centrifugation, dilute the supernatant with the initial mobile phase (e.g., 1:10 v/v) to minimize matrix effects and ensure compatibility with the LC system.

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

  • Mass Spectrometer: SCIEX QTRAP 6500+ System (or equivalent)

  • Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 40% B, hold for 1 minute

    • Linear gradient to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 40% B and re-equilibrate for 2 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Acquisition: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for NNEI and the internal standard.

3. Calibration and Quantification

  • Prepare a series of matrix-matched calibration standards covering the expected concentration range of NNEI in the samples.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of NNEI in the prepared samples from the calibration curve.

Mandatory Visualizations

Signaling Pathways of Synthetic Cannabinoids

Synthetic cannabinoids primarily exert their effects through the activation of cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). The signaling cascade can proceed through different G-protein subtypes, leading to varied cellular responses.

Synthetic Cannabinoid Signaling Pathways cluster_Gi Canonical Gαi/o Pathway cluster_Gs Alternative Gαs Pathway SC Synthetic Cannabinoid (e.g., NNEI) CB1R CB1 Receptor SC->CB1R Binds and Activates Gi Gαi/o CB1R->Gi Couples to Gs Gαs CB1R->Gs Can also couple to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuro ↓ Neurotransmitter Release PKA->Neuro AC_s Adenylyl Cyclase Gs->AC_s Stimulates cAMP_s ↑ cAMP AC_s->cAMP_s

Caption: Signaling pathways of synthetic cannabinoids via the CB1 receptor.

Experimental Workflow for GC-MS Quantification

The following diagram illustrates the key steps in the quantification of NNEI in a synthetic cannabinoid mixture using GC-MS.

GC-MS Quantification Workflow start Start: Seized Herbal Mixture homogenize 1. Homogenize Sample start->homogenize weigh 2. Weigh 100 mg of Sample homogenize->weigh extract 3. Add Methanol & Internal Standard weigh->extract sonicate 4. Vortex and Sonicate extract->sonicate centrifuge 5. Centrifuge sonicate->centrifuge filter 6. Filter Supernatant centrifuge->filter analyze 7. GC-MS Analysis filter->analyze quantify 8. Data Analysis & Quantification analyze->quantify end End: Report Concentration quantify->end

Caption: Experimental workflow for the GC-MS quantification of NNEI.

References

Application Note: N-Arachidonoyl Dopamine (NADA) as a Reference Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-arachidonoyl dopamine (NADA), an endogenous cannabinoid, has emerged as a critical tool for researchers in pharmacology and drug development. Its unique binding profile, acting as an agonist for both the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) channel, makes it a valuable reference compound in receptor binding assays.[1][2][3] This application note provides detailed protocols and data for utilizing NADA as a reference standard in competitive binding assays, particularly for the characterization of novel compounds targeting the endocannabinoid system.

NADA exhibits a notable preference for the CB1 receptor over the CB2 receptor, with a selectivity of approximately 40-fold.[1] Furthermore, its activity at the TRPV1 ion channel adds another dimension to its pharmacological profile.[1][3] Understanding the binding characteristics of NADA is crucial for interpreting its physiological and pathological roles, including its involvement in nociception and inflammation.[3]

Data Presentation

The following tables summarize the quantitative data for NADA binding and functional activity at cannabinoid receptors.

Table 1: Binding Affinity of NADA for Cannabinoid Receptors

ReceptorRadioligandKi (nM)Cell LineReference
Human CB1[3H]-SR141716A230AtT20-rCB1[4]
Rat CB1[3H]-SR141716A250N18TG2[2][4]
Human CB1[3H]-CP55940780AtT20-rCB1[4]

Table 2: Functional Activity of NADA

AssayReceptorEC50Cell LineEffectReference
[Ca2+]i MobilizationCB1~700 nMN18TG2Agonist[4]
[Ca2+]i MobilizationTRPV1~50 nMHEK-293Agonist[3]
Adenylyl CyclaseCB1IneffectiveAtT20-rCB1, CHO-hCB1No significant inhibition[4]
ERK PhosphorylationCB1IneffectiveAtT20-rCB1, CHO-hCB1No significant activation[4]
K+ Channel ActivationCB1IneffectiveAtT20-rCB1No significant activation[4]

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay using NADA as a reference compound.

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor by its ability to compete with a radiolabeled ligand. NADA is used as a positive control to validate the assay.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human or rat CB1 receptor (e.g., HEK293, CHO, or AtT20 cells).

  • Radioligand: A suitable radiolabeled cannabinoid receptor ligand such as [3H]-SR141716A or [3H]-CP55940.

  • NADA: N-arachidonoyl dopamine, for use as a reference compound.

  • Test Compound: The compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Pre-soaked in 0.3% polyethyleneimine (PEI).[5]

  • Filtration Manifold.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing the CB1 receptor in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.[5]

    • Resuspend the final pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[5]

    • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[5]

  • Assay Setup:

    • The assay is performed in a 96-well filter plate with a final volume of 250 µL per well.[5]

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.

    • Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a saturating concentration of a non-labeled ligand (e.g., 10 µM of a known high-affinity ligand), and 50 µL of radioligand.

    • Competitive Binding (Test Compound and NADA): Add 150 µL of membrane preparation, 50 µL of serial dilutions of the test compound or NADA, and 50 µL of radioligand.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plates using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Radioactivity Measurement:

    • Dry the filter mats for 30 minutes at 50°C.[5]

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (test compound and NADA).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G cluster_workflow Competitive Receptor Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, NADA, Test Compound) plate Plate Setup (Total, NSB, Competitive Binding) prep->plate Dispense into 96-well plate incubate Incubation (e.g., 60 min at 30°C) plate->incubate filter Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze

Caption: Workflow for a competitive receptor binding assay.

G cluster_pathway NADA-Mediated CB1 Receptor Signaling NADA NADA CB1 CB1 Receptor NADA->CB1 Binds to Gq11 Gq/11 CB1->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates

Caption: NADA signaling pathway via the CB1 receptor.

References

Application Notes and Protocols for N-Anisoyl-Phosphatidylethanolamine (NAPIE) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl-phosphatidylethanolamines (NAPEs) are a class of endogenous lipids that serve as precursors to bioactive N-acylethanolamines (NAEs) and may also possess intrinsic biological activity. A notable example is N-palmitoyl-phosphatidylethanolamine (NAPE), which has been identified as a gut-derived anorectic hormone.[1][2] N-anisoyl-phosphatidylethanolamine (NAPIE) is a synthetic analogue of this class, and understanding its physiological effects is of growing interest. These protocols provide a generalized framework for the administration of this compound in rodent models, based on established methods for similar lipid molecules.

Disclaimer: The following protocols are synthesized from methodologies reported for related N-acyl-phosphatidylethanolamines (e.g., N-palmitoyl-phosphatidylethanolamine) and general guidelines for lipid administration in animal studies. Specific parameters such as optimal dosage, vehicle, and administration route for this compound should be empirically determined by the researcher.

Quantitative Data Summary

The following table summarizes dosage and effects observed for N-palmitoyl-phosphatidylethanolamine (C16:0 NAPE), a structurally related compound, which can serve as a starting point for designing studies with this compound.

CompoundAnimal ModelRoute of AdministrationDosage RangeVehiclePrimary Observed Effects
N-palmitoyl-phosphatidylethanolamineMiceIntraperitoneal (i.p.)100-1000 mg/kgLipid EmulsionDose-dependent reduction in food intake and locomotor activity.[3]
N-palmitoyl-phosphatidylethanolamineRatsIntraperitoneal (i.p.)Dose-dependentNot SpecifiedReduction in food intake without causing conditioned taste aversion.
N-palmitoylethanolamine (PEA)MiceSubcutaneous (s.c.)10 mg/kgSterile Corn OilIncreased tissue levels of PEA and other N-acylethanolamines.[4]
N-palmitoyl-phosphatidylethanolamineMiceIntracerebroventricularNanomolar concentrationsLiposyn IIReduction in food intake, suggesting a central mechanism of action.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a lipid-based formulation for the administration of this compound. Due to the lipophilic nature of this compound, a lipid emulsion is a suitable vehicle.

Materials:

  • N-Anisoyl-Phosphatidylethanolamine (this compound)

  • Sterile Soybean Oil Emulsion (e.g., Intralipid® 20%) or sterile corn oil[4]

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sonicator (probe or bath)

  • Sterile vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Vehicle Preparation (if using a custom emulsion):

    • If a commercial sterile lipid emulsion is not used, a custom vehicle can be prepared. A common vehicle for lipid-soluble compounds is a mixture of Cremophor EL and ethanol (1:1), which is then diluted in sterile saline. However, for a lipid molecule like this compound, an oil-based vehicle is often preferred.

  • Formulation of this compound:

    • Accurately weigh the desired amount of this compound powder.

    • Aseptically transfer the this compound to a sterile vial.

    • Add the appropriate volume of the chosen sterile lipid vehicle (e.g., Intralipid® or corn oil) to achieve the desired final concentration.

    • To aid in solubilization and create a homogenous suspension, sonicate the mixture. Use a probe sonicator on ice for short bursts to prevent overheating, or a bath sonicator for a longer duration (e.g., 30-60 minutes).

    • Visually inspect the formulation to ensure it is a uniform, milky-white emulsion with no visible precipitate.

  • Sterilization:

    • If the components were not sterile initially, the final formulation should be sterilized by filtration through a 0.22 µm syringe filter. Note that this may be challenging for viscous lipid emulsions. All preparatory steps should ideally be conducted in a laminar flow hood to maintain sterility.

Protocol 2: Administration of this compound to Rodents via Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common route for administering NAPEs to study their systemic effects.[1][2][3]

Materials:

  • Prepared sterile this compound formulation

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)[5][6]

  • 70% Ethanol for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the injection volume based on the desired dose (mg/kg).

    • The maximum recommended injection volume for a mouse is typically 10 ml/kg.[5][6]

  • Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be achieved using a one-handed or two-handed technique, ensuring the animal is secure and calm. Tilt the mouse's head slightly downwards.[7]

  • Injection Site Identification:

    • The injection should be administered into the lower right quadrant of the abdomen.[5][7] This location avoids puncture of the cecum, bladder, and other vital organs.

  • Injection:

    • Disinfect the injection site with 70% ethanol.[7]

    • Insert the needle, with the bevel facing up, at approximately a 30-40 degree angle to the abdominal wall.[5][6]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should see negative pressure).[7]

    • Slowly depress the plunger to administer the full volume of the this compound formulation.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions.

    • For behavioral studies, such as food intake monitoring, the animal should be placed in the appropriate experimental setup (e.g., a cage with pre-weighed food).

Visualizations

Signaling Pathways

NAPIE_Signaling_Pathway This compound This compound (Exogenous Administration) NAPE_PLD NAPE-PLD This compound->NAPE_PLD Metabolism Direct_Target Direct CNS Targets (Putative) This compound->Direct_Target Direct Action? NAEs N-Acylethanolamines (e.g., AEA, OEA) NAPE_PLD->NAEs Hydrolysis CB1R CB1 Receptor NAEs->CB1R TRPV1 TRPV1 Receptor NAEs->TRPV1 PPARa PPARα NAEs->PPARa Hypothalamus Hypothalamus (PVN, SO) Direct_Target->Hypothalamus Neural Signaling CB1R->Hypothalamus Neural Signaling TRPV1->Hypothalamus Neural Signaling PPARa->Hypothalamus Neural Signaling Anorectic_Effect Anorectic Effect (Reduced Food Intake) Hypothalamus->Anorectic_Effect

Caption: Putative signaling pathways for this compound based on known NAPE mechanisms.

Experimental Workflow

Experimental_Workflow Prep 1. This compound Formulation Preparation Admin 3. This compound Administration (e.g., i.p. injection) Prep->Admin Animal_Prep 2. Animal Acclimation & Baseline Measurement Animal_Prep->Admin Behavior 4. Behavioral Assessment (e.g., Food Intake, Locomotion) Admin->Behavior Sample 5. Sample Collection (Blood, Brain Tissue) Behavior->Sample Analysis 6. Biochemical Analysis (e.g., cFOS, Lipidomics) Sample->Analysis Data 7. Data Analysis & Interpretation Analysis->Data

References

Application Notes and Protocols for Cell-Based Assays to Assess Na+/H+ Exchanger Isoform 1 (NHE1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume.[1][2] By extruding one intracellular proton in exchange for one extracellular sodium ion, NHE1 is vital for cellular homeostasis.[3][4] Dysregulation of NHE1 activity has been implicated in various pathologies, including cancer, cardiovascular diseases, and neurological disorders.[2][5] In cancer, elevated NHE1 activity contributes to an alkaline intracellular environment, which promotes cell proliferation, migration, and invasion.[4][6] Therefore, the assessment of NHE1 activity is critical for both basic research and the development of novel therapeutic agents targeting this transporter.

These application notes provide detailed protocols for robust cell-based assays to quantify NHE1 activity, primarily through the measurement of intracellular pH dynamics using the fluorescent indicator BCECF-AM. Protocols for high-throughput screening of NHE1 inhibitors are also included.

Data Presentation: Quantitative Analysis of NHE1 Activity

The activity of NHE1 is typically quantified by measuring the rate of intracellular pH (pHi) recovery following an induced acid load. This rate, often expressed as ΔpHi/minute or ΔpHi/second, provides a direct measure of the proton extrusion capacity of NHE1. Below are tables summarizing representative quantitative data from studies assessing NHE1 activity in different cell lines and under various conditions.

Table 1: Basal and Stimulated NHE1 Activity in Breast Cancer Cell Lines

Cell LineConditionMean NHE1 Activity (ΔpH/sec)Reference
MDA-MB-231 (WT)Unstimulated (serum-starved)0.015 ± 0.002[6]
MDA-MB-231 (WT)Stimulated (0.2% serum)0.035 ± 0.003[6]
MCF7Unstimulated (serum-starved)0.012 ± 0.001[6]
MCF7Stimulated (0.2% serum)0.028 ± 0.002[6]
MDA-MB-231 (NHE1-KO)Stimulated (0.2% serum)No discernible activity[6]

Table 2: NHE1 Activity in Pancreatic Cancer Cell Lines Compared to Normal Cells

Cell LineCell TypeMean NHE1 Activity (pHi recovery rate)Reference
HPDEHuman Pancreatic Duct Epithelial (Normal)Lower[7]
CPCPancreatic Cancer Progenitor CellsHigher[7]
CSCCancer Stem CellsHighest[7]

Table 3: Effect of an NHE1 Inhibitor (Cariporide) on pHi Recovery

Cell LineTreatmentInhibition of pHi RecoveryReference
Pancreatic Ductal AdenocarcinomaCariporideSignificant[7]
Rat Ventricular MyocytesCariporide (30 µM)Complete inhibition of pHi recovery in anoxia[8]

Signaling Pathways and Experimental Workflows

NHE1 Activation Signaling Pathway

NHE1 activity is regulated by a complex network of intracellular signaling pathways, often initiated by growth factors or hormones.[9] Phosphorylation of the C-terminal cytoplasmic domain of NHE1 by various kinases is a key regulatory mechanism.[10][11]

NHE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors (e.g., PDGF, Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK GPCR_Agonists GPCR Agonists (e.g., Ang II, Thrombin) GPCR G-Protein Coupled Receptor (GPCR) GPCR_Agonists->GPCR PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PLC PLC GPCR->PLC RhoA RhoA GPCR->RhoA NHE1 NHE1 pHi_increase Increased Intracellular pH NHE1->pHi_increase Na+ in / H+ out Akt Akt (PKB) PI3K->Akt Akt->NHE1 p-S648 DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->NHE1 Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 ERK1_2->NHE1 p-S770/S771 p90RSK p90RSK ERK1_2->p90RSK p90RSK->NHE1 p-S703 ROCK ROCK RhoA->ROCK ROCK->NHE1 p-T653

Figure 1: NHE1 Activation Signaling Pathway.

Experimental Workflow for Measuring NHE1 Activity

The following diagram outlines the typical workflow for assessing NHE1 activity in a cell-based assay using a fluorescent pH indicator.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., adherent cells on coverslips or in multi-well plates) Dye_Loading 2. Dye Loading (Incubate with BCECF-AM) Cell_Culture->Dye_Loading Wash 3. Wash (Remove extracellular dye) Dye_Loading->Wash Baseline 4. Baseline pHi Measurement (In Na+-containing buffer) Wash->Baseline Acid_Load 5. Acid Load (Ammonium prepulse in Na+-free buffer) Baseline->Acid_Load pHi_Recovery 6. pHi Recovery (Re-introduce Na+-containing buffer) Acid_Load->pHi_Recovery Data_Acquisition 7. Data Acquisition (Monitor fluorescence ratio over time) pHi_Recovery->Data_Acquisition Calibration 8. Calibration (Using Nigericin/High K+ buffers) Data_Acquisition->Calibration Data_Analysis 9. Data Analysis (Calculate pHi recovery rate) Calibration->Data_Analysis

Figure 2: Experimental Workflow for NHE1 Activity Assay.

Logical Flow for High-Throughput Screening of NHE1 Inhibitors

This diagram illustrates the logical progression for a high-throughput screening campaign to identify novel NHE1 inhibitors.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary & Confirmatory Screens cluster_lead_optimization Lead Optimization Compound_Library Compound Library Primary_Assay Automated Cell-Based pHi Recovery Assay (e.g., 384-well plate format) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (Compounds that inhibit pHi recovery) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (Determine IC50 values) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (Test against other NHE isoforms or related transporters) Dose_Response->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assays Selectivity_Assay->Cytotoxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity_Assay->SAR_Studies ADME_Tox In vitro ADME/Tox Profiling SAR_Studies->ADME_Tox

Figure 3: High-Throughput Screening Workflow for NHE1 Inhibitors.

Experimental Protocols

Protocol 1: Measurement of NHE1 Activity using BCECF-AM Fluorescence Ratiometry

This protocol details the measurement of NHE1 activity by monitoring the recovery of intracellular pH (pHi) after an ammonium chloride (NH4Cl)-induced acid load.

Materials:

  • Cells of interest cultured on glass coverslips or in black-walled, clear-bottom 96- or 384-well plates.

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous DMSO

  • Na+-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, 20 mM HEPES, pH 7.4)

  • Na+-free buffer (equimolar N-methyl-D-glucamine chloride (NMDG-Cl) replacing NaCl)

  • NH4Cl-containing buffer (e.g., 20 mM NH4Cl in Na+-free buffer)

  • Calibration buffers (high K+) of known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES.

  • Nigericin (K+/H+ ionophore) stock solution (e.g., 10 mM in ethanol)

  • Fluorescence microscope or plate reader capable of ratiometric measurements (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips or in multi-well plates to achieve a confluent monolayer on the day of the experiment.

  • BCECF-AM Loading:

    • Prepare a 1-5 µM BCECF-AM loading solution in Na+-containing buffer.

    • Wash cells once with Na+-containing buffer.

    • Incubate cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with Na+-containing buffer to remove extracellular dye and allow for complete de-esterification of the dye within the cells.

  • Induction of Acid Load (Ammonium Prepulse Technique):

    • Mount the coverslip in a perfusion chamber or place the multi-well plate in the reader.

    • Perfuse with or add Na+-containing buffer and record a stable baseline fluorescence ratio.

    • Switch to the NH4Cl-containing buffer for 3-5 minutes. This will cause an initial intracellular alkalinization followed by a gradual acidification as NH4+ enters the cell.

    • Rapidly switch to the Na+-free buffer. This will cause a rapid efflux of NH3, leaving behind H+ and resulting in a significant intracellular acidification.

  • Measurement of pHi Recovery:

    • Once a stable acidic pHi is reached, switch back to the Na+-containing buffer to initiate pHi recovery.

    • Record the change in the fluorescence ratio (e.g., F490/F440) over time until the pHi returns to the baseline level. The rate of this recovery is dependent on NHE1 activity.[5]

  • In Situ Calibration (Nigericin/High K+ Method):

    • At the end of each experiment, expose the cells to a series of high K+ calibration buffers of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • Add nigericin (final concentration of 5-10 µM) to each calibration buffer to equilibrate the intracellular and extracellular pH.

    • Record the stable fluorescence ratio for each pH point.

    • Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve. This curve is typically sigmoidal.

  • Data Analysis:

    • Convert the experimental fluorescence ratios to pHi values using the calibration curve.

    • Calculate the initial rate of pHi recovery (ΔpHi/min or ΔpHi/sec) from the linear portion of the recovery phase after re-addition of Na+. This rate represents the NHE1 activity.

Protocol 2: High-Throughput Screening (HTS) of NHE1 Inhibitors

This protocol is adapted for a multi-well plate format suitable for HTS.

Materials:

  • Same as Protocol 1, but optimized for 96- or 384-well plates.

  • Compound library dissolved in DMSO.

  • Automated liquid handling systems and a fluorescence plate reader with dual-excitation capabilities.

Procedure:

  • Cell Plating and Dye Loading:

    • Plate cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

    • Perform BCECF-AM loading as described in Protocol 1.

  • Compound Incubation:

    • After washing, add Na+-containing buffer with the test compounds at the desired final concentration (typically with a final DMSO concentration of <0.5%).

    • Include appropriate controls: vehicle (DMSO) control and a known NHE1 inhibitor (e.g., cariporide) as a positive control.

    • Incubate for a predetermined time (e.g., 15-30 minutes).

  • Assay Execution:

    • Transfer the plate to the fluorescence plate reader.

    • Use an automated injection system to perform the buffer exchanges for the ammonium prepulse and pHi recovery steps as described in Protocol 1.

    • Record the fluorescence ratio kinetically throughout the process.

  • Data Analysis:

    • Calculate the rate of pHi recovery for each well.

    • Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

    • Identify "hits" as compounds that inhibit NHE1 activity above a certain threshold (e.g., >50% inhibition).

    • Confirmed hits should be further characterized in dose-response studies to determine their IC50 values.

Conclusion

The cell-based assays described provide a robust and quantitative means to assess NHE1 activity. The fluorescence-based pHi measurement is a widely accepted method that can be adapted for various experimental needs, from single-cell imaging to high-throughput screening. Accurate measurement of NHE1 activity is essential for understanding its role in physiology and disease and for the development of targeted therapeutics.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry in NAPIE Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and quantification of Non-Aggregating Particle Impurities and Extractables (NAPIEs) using High-Resolution Mass Spectrometry (HRMS).

Introduction to NAPIEs and the Role of HRMS

Non-Aggregating Particle Impurities and Extractables (NAPIEs) are chemical entities that can migrate from manufacturing equipment, container closure systems, and drug delivery devices into pharmaceutical products.[1][2] The identification and quantification of these impurities are critical to ensure the safety and efficacy of drug products.[3][4] High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for this purpose due to its high sensitivity, selectivity, and ability to provide accurate mass measurements, which aids in the structural elucidation of unknown compounds.[5]

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, can provide mass data with high accuracy, often within a 5 ppm mass error.[6] This level of precision allows for the confident determination of elemental compositions and the differentiation of compounds with the same nominal mass. Furthermore, HRMS can be operated in data-independent acquisition (DIA) modes, enabling the collection of comprehensive fragmentation data for all detected ions, which is invaluable for retrospective data analysis and the identification of unknown impurities.

Experimental Protocols

Sample Preparation: Extraction of NAPIEs

The selection of an appropriate sample preparation technique is crucial for the successful extraction and analysis of NAPIEs. The choice of extraction solvent and conditions should be based on the physicochemical properties of the drug product and the potential materials from which impurities may leach.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Solvent Selection: Choose a water-immiscible organic solvent in which the target NAPIEs are soluble. Common solvents include hexane, ethyl acetate, and dichloromethane.

  • Extraction:

    • Mix a known volume of the liquid drug product with the selected organic solvent in a separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection: Collect the organic layer containing the extracted NAPIEs.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase (e.g., acetonitrile/water mixture).

Protocol 2: Solid-Phase Extraction (SPE)

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that will retain the target NAPIEs. Common sorbents include C18 for non-polar compounds and mixed-mode cation/anion exchange for charged analytes.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge with the sample matrix solvent.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the retained NAPIEs with a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluent and reconstitute the sample as described in the LLE protocol.

Protocol 3: Protein Precipitation

This method is suitable for biological drug products with high protein content.

  • Precipitating Agent: Add a cold precipitating agent, such as acetonitrile or methanol (typically 3:1 ratio of solvent to sample), to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted NAPIEs for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

Typical LC-HRMS Parameters:

ParameterTypical Setting
Column Reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) in both positive and negative modes
Mass Range 100 - 1500 m/z
Resolution > 60,000 FWHM
Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

Data Processing and Identification Workflow

The identification of NAPIEs from HRMS data involves a systematic workflow that combines automated data processing with manual spectral interpretation.

Step 1: Data Acquisition

Acquire HRMS data in full scan mode, and for DDA, select the most intense ions for fragmentation (MS/MS). In DIA, fragment all ions within a specified mass range.

Step 2: Peak Picking and Feature Detection

Utilize software to detect chromatographic peaks and create a list of features characterized by their retention time, accurate mass, and intensity.

Step 3: Database Searching

Search the detected features against chemical databases (e.g., ChemSpider, PubChem) and specialized libraries of extractables and leachables. The search is based on the accurate mass of the precursor ion.

Step 4: Fragmentation Analysis

For features that have corresponding MS/MS spectra, compare the experimental fragmentation pattern with in-silico fragmentation predictions or with spectral libraries to increase confidence in the identification.

Step 5: Confirmation and Quantification

Confirm the identity of tentatively identified NAPIEs using authentic reference standards. Once confirmed, develop a quantitative method to determine their concentration in the sample.

Quantitative Data Summary

The following table summarizes examples of identified NAPIEs and their reported concentration ranges in pharmaceutical products.

NAPIEChemical ClassSourceReported Concentration Range
Bis(2-ethylhexyl) phthalate (DEHP) PhthalatePlasticizer in PVC0.1 - 5 µg/mL
Irganox 1010 Phenolic antioxidantStabilizer in polymers0.05 - 2 µg/mL
Erucamide Fatty acid amideSlip agent in polyethylene0.2 - 1.5 µg/mL
2-Mercaptobenzothiazole (MBT) Vulcanization acceleratorRubber components0.01 - 0.5 µg/mL
Triphenyl phosphate (TPP) OrganophosphateFlame retardant0.02 - 0.8 µg/mL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis start Drug Product Sample prep_method Extraction (LLE, SPE, or Protein Precipitation) start->prep_method concentrate Concentration & Reconstitution prep_method->concentrate lc_sep LC Separation concentrate->lc_sep hrms_detect HRMS Detection (Full Scan & MS/MS) lc_sep->hrms_detect data_proc Data Processing (Peak Picking, Feature Detection) hrms_detect->data_proc db_search Database Searching data_proc->db_search frag_analysis Fragmentation Analysis db_search->frag_analysis confirm Confirmation & Quantification frag_analysis->confirm report Final Report confirm->report

Caption: Experimental workflow for this compound identification.

Data_Analysis_Workflow raw_data Raw HRMS Data (Full Scan & MS/MS) peak_picking Peak Picking & Feature Detection raw_data->peak_picking feature_list Feature List (RT, m/z, Intensity) peak_picking->feature_list database_search Database Search (Accurate Mass) feature_list->database_search tentative_id Tentative Identification database_search->tentative_id msms_analysis MS/MS Fragmentation Analysis tentative_id->msms_analysis Has MS/MS? confirmed_id Confirmed Identification (with Reference Standard) tentative_id->confirmed_id No MS/MS, use standard msms_analysis->confirmed_id quantification Quantification confirmed_id->quantification final_report Final Report quantification->final_report

Caption: Data analysis workflow for this compound identification.

References

Application Note: Validated RP-HPLC Method for the Quantification of NAPIE Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Abstract

This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of NAPIE (Novel Active Pharmaceutical Ingredient Example) in bulk drug substance. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring it is suitable for its intended purpose.[1][2][3] The validation characteristics demonstrate that the method is specific, linear, accurate, precise, and robust for the quantification of this compound.

Introduction

This compound is a novel small molecule inhibitor of the hypothetical XYZ kinase, a key enzyme in a signaling pathway implicated in oncogenesis. As part of the drug development process, a reliable and validated analytical method is required for the quantitative analysis of the Active Pharmaceutical Ingredient (API) to ensure its identity, purity, and strength. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for this purpose.[4][5] This document details the procedures and validation results for an RP-HPLC method developed for this compound.

Chromatographic Conditions

The separation and quantification of this compound were achieved using an isocratic RP-HPLC method with UV detection. The experimental conditions were optimized to obtain a sharp, symmetrical peak with a suitable retention time.[6][7]

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Develosil ODS HG-5 C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02M Phosphate Buffer (pH 3.5) (50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm
Run Time 10 minutes
Diluent Mobile Phase
Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[1][3] The validation process confirms that the analytical procedure is suitable for its intended use and provides reliable data.[8][9]

System suitability testing (SST) is an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the analysis to be performed.[10][11] A standard solution of this compound (100 µg/mL) was injected six times, and the parameters were evaluated against predefined acceptance criteria.[12][13]

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20006800
% RSD of Peak Area ≤ 1.0%0.45%
% RSD of Retention Time ≤ 1.0%0.21%

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. The chromatograms of the blank (diluent), placebo, and a spiked sample were compared. No interference was observed at the retention time of the this compound peak, demonstrating the method's specificity.[14][15]

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[14] Linearity was established by preparing a series of solutions of this compound across a range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Reporty = 25481x + 1012
Range 50 - 150 µg/mLConfirmed

Accuracy was determined by spiking a placebo mixture with known amounts of this compound at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate, and the percent recovery was calculated. The results indicate the method is highly accurate.[16]

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% 80.179.899.6%0.5%
100% 100.2100.5100.3%0.3%
120% 120.3119.799.5%0.4%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3]

  • Repeatability: Six separate samples were prepared at 100% of the test concentration and analyzed on the same day.

  • Intermediate Precision: The repeatability study was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSDAcceptance Criteria
Repeatability (Intra-day) 0.58%≤ 2.0%
Intermediate Precision (Inter-day) 0.72%≤ 2.0%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptance criteria for all tested variations, indicating the method is robust.[16]

Experimental Protocols

Protocol 1: Preparation of Solutions

1.1. Preparation of 0.02M Phosphate Buffer (pH 3.5)

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.5 using dilute orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon filter before use.

1.2. Preparation of Mobile Phase

  • Mix the filtered 0.02M Phosphate Buffer (pH 3.5) and Acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase by sonicating for 15 minutes.

1.3. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Make up the volume to 25 mL with the diluent and mix well.

1.4. Preparation of Working Standard Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix well. This solution is used for system suitability and quantification.

Protocol 2: System Suitability and Chromatographic Analysis

2.1. System Equilibration

  • Set up the HPLC system according to the chromatographic conditions specified in Section 2.

  • Purge the pump with the mobile phase.

  • Equilibrate the column by running the mobile phase through the system at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

2.2. System Suitability Test (SST)

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Verify that the system suitability parameters (Tailing Factor, Theoretical Plates, %RSD of peak area and retention time) meet the criteria listed in Section 3.1.[17]

  • Do not proceed with sample analysis if the SST fails.[13]

2.3. Sample Analysis

  • After the system suitability is confirmed, inject the blank (diluent) once, followed by the sample solutions.

  • Inject the Working Standard Solution after every 10 sample injections to ensure continued system performance.

  • Process the chromatograms using the chromatography data software to determine the peak area of this compound.

2.4. Calculation Calculate the amount of this compound in the sample using the following formula:

Amount of this compound (mg) = (Sample Peak Area / Standard Peak Area) × (Standard Concentration) × (Dilution Factor)

Visualizations

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use Dev_Start Define Analytical Requirements Lit_Search Literature Search & API Characterization Dev_Start->Lit_Search Initial_Cond Select Initial HPLC Conditions (Column, MP) Lit_Search->Initial_Cond Optimization Optimize Parameters (Flow, Temp, Gradient) Initial_Cond->Optimization Dev_End Finalized Analytical Method Optimization->Dev_End Protocol Write Validation Protocol Dev_End->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra/Inter-day) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Implement SOP Report->SOP SST System Suitability Test (SST) SOP->SST Analysis Sample Analysis SST->Analysis QC QC Review Analysis->QC

Caption: Workflow for Analytical Method Development, Validation, and Implementation.

G This compound This compound (API) XYZ_Kinase XYZ Kinase This compound->XYZ_Kinase Inhibition Phospho_P Phosphorylated Protein (Active) XYZ_Kinase->Phospho_P Phosphorylation Downstream_P Downstream Protein (Substrate) Downstream_P->Phospho_P Cell_Prolif Cell Proliferation & Tumor Growth Phospho_P->Cell_Prolif Promotes

Caption: Hypothetical Signaling Pathway and Mechanism of Action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: NAPIE Degradation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleic Acid-Programmable Imaging and Editing (NAPIE) technologies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to the degradation of this compound components during experiments. As most current this compound applications rely on CRISPR-Cas systems, this guide focuses on the stability of the Cas9 protein and the guide RNA (gRNA).

Frequently Asked Questions (FAQs)

Q1: What are the primary components of a this compound system that are prone to degradation?

A1: The two main components susceptible to degradation are the Cas9 protein (or its variants like dCas9) and the single guide RNA (sgRNA). The sgRNA is composed of a CRISPR RNA (crRNA) and a trans-activating crRNA (tracrRNA). Both components are essential for the system's function, and their degradation can lead to low editing or imaging efficiency.

Q2: What are the common causes of Cas9 protein degradation?

A2: In mammalian cells, the Cas9 protein can be targeted for degradation through the ubiquitin-proteasome pathway.[1] Its stability is highly variable and depends on the delivery method and the cellular environment.[2] The half-life of Cas9 can range from a few hours to several days.[2]

Q3: How can I prevent Cas9 protein degradation?

A3: While complete prevention of degradation is challenging due to natural cellular processes, you can control the functional lifetime of Cas9. The most effective method is to deliver the Cas9 protein and gRNA as a pre-complexed ribonucleoprotein (RNP).[2] This approach leads to a transient presence of Cas9 in the cell, with activity observed within 4 hours and degradation largely completed within 24 hours, which can also reduce off-target effects.[2] In contrast, plasmid-based delivery results in sustained expression and a longer half-life.

Q4: What causes guide RNA (gRNA) degradation?

A4: Unmodified gRNA is vulnerable to degradation by cellular ribonucleases (RNases).[3] Its half-life when not bound to Cas9 can be as short as 30 minutes to 2 hours in a cellular environment.[3] Improperly folded gRNA can also be less stable and lead to the formation of dysfunctional RNP complexes.

Q5: How can I enhance gRNA stability?

A5: Several strategies can significantly improve gRNA stability:

  • Chemical Modifications: Introducing chemical modifications, such as 2'-O-methyl (2'OMe), 2'-fluoro (2'F), and phosphorothioate (PS) linkages, at the ends of the synthetic gRNA can protect it from exonuclease digestion.[4][5][6][7][8] These modifications can extend the gRNA half-life to several hours or even over a day.[3]

  • RNP Complex Formation: Complexing the gRNA with the Cas9 protein protects the gRNA from degradation.[8]

  • Proper Folding: Ensuring the gRNA is correctly folded is crucial for forming a stable and active RNP complex.

Troubleshooting Guides

Issue 1: Low or No Editing/Imaging Efficiency

This is one of the most common problems and can often be traced back to the degradation of one or both this compound components.

Possible Cause 1: Cas9 Protein Degradation or Insufficient Expression

  • How to Diagnose:

    • Western Blot: Perform a western blot on cell lysates at different time points after transfection to assess the levels of Cas9 protein.

    • Reporter System: Use a reporter cell line (e.g., GFP-to-BFP conversion) to functionally assess Cas9 activity over time.[9]

  • Solutions:

    • Optimize Delivery Method: If using plasmid or mRNA delivery, ensure high transfection efficiency. For hard-to-transfect cells, consider lentiviral delivery for stable Cas9 expression.

    • Switch to RNP Delivery: For a more direct and transient approach, use pre-complexed Cas9/gRNA RNPs. This bypasses the need for transcription and translation within the cell.[10]

Possible Cause 2: gRNA Degradation

  • How to Diagnose:

    • In Vitro Cleavage Assay: Test the efficiency of your gRNA by incubating the RNP complex with a PCR-amplified target DNA sequence in vitro. Successful cleavage, visualized on an agarose gel, indicates an active gRNA.

    • Check for RNase Contamination: Ensure your workspace and reagents are free from RNase contamination.

  • Solutions:

    • Use Chemically Modified gRNA: Order synthetic gRNAs with protective chemical modifications (e.g., 2'-O-methyl and phosphorothioate linkages at the 5' and 3' ends).[6]

    • Optimize gRNA Design: Use validated gRNA design tools to ensure high on-target activity. It is recommended to test 2-3 different gRNAs for your target to find the most efficient one.[10]

Data on Component Stability

Table 1: Comparison of Cas9 Protein Stability by Delivery Method

Delivery MethodTypical Half-Life in Mammalian CellsKey Considerations
Plasmid DNA > 24 hoursSustained expression, higher risk of off-target effects.
mRNA 24 - 48 hoursTransient expression, avoids genomic integration.
Ribonucleoprotein (RNP) < 24 hoursRapid activity, lowest risk of off-target effects.[2]

Table 2: Impact of Chemical Modifications on gRNA Stability

gRNA TypeTypical Half-Life (unbound to Cas9)Editing Efficiency Improvement
Unmodified Synthetic gRNA 30 minutes - 2 hours[3]Baseline
Chemically Modified gRNA (e.g., 2'OMe, PS) Several hours to over a day[3]Significantly increased, especially in primary cells.[4][7]

Experimental Protocols

Protocol 1: In Vitro Cas9 Cleavage Assay to Assess gRNA Efficacy

This protocol allows for the rapid assessment of gRNA functionality before proceeding with cell-based experiments.

Materials:

  • Purified Cas9 nuclease

  • Synthetic gRNA

  • PCR-amplified DNA target (~500-1000 bp) containing the gRNA target site

  • Nuclease-free water

  • 10x Cas9 reaction buffer

  • Agarose gel electrophoresis system

Procedure:

  • Amplify Target DNA: Use PCR to amplify a region of the target gene that includes the gRNA binding site. Purify the PCR product.

  • Assemble the RNP Complex:

    • In a nuclease-free tube, mix equimolar amounts of Cas9 protein and gRNA.

    • Incubate at room temperature for 10-15 minutes to allow the complex to form.

  • Cleavage Reaction:

    • Add the PCR-amplified target DNA to the RNP complex.

    • Incubate the reaction at 37°C for 1 hour.

  • Analysis:

    • Run the reaction products on a 1-2% agarose gel.

    • A successful cleavage will result in two smaller DNA fragments of the expected sizes. The intensity of these bands relative to the uncut control indicates the cleavage efficiency.

Protocol 2: Western Blot for Cas9 Protein Stability Assessment

Materials:

  • Cell lysates collected at various time points post-transfection

  • Protein lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibody against Cas9

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: Lyse the transfected cells at desired time points (e.g., 24, 48, 72 hours) using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each time point onto an SDS-PAGE gel and run to separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to Cas9.

    • Wash and incubate with a secondary HRP-conjugated antibody.

  • Detection:

    • Apply a chemiluminescent substrate and visualize the bands using an imaging system.

    • The intensity of the Cas9 band at different time points will indicate its stability. A loading control (e.g., GAPDH, beta-actin) should be used to ensure equal protein loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Cleavage Assay cluster_analysis Analysis Amplify Target DNA Amplify Target DNA Incubate RNP with Target DNA Incubate RNP with Target DNA Amplify Target DNA->Incubate RNP with Target DNA Synthesize/Purchase gRNA Synthesize/Purchase gRNA Assemble RNP Complex Assemble RNP Complex Synthesize/Purchase gRNA->Assemble RNP Complex Purify Cas9 Protein Purify Cas9 Protein Purify Cas9 Protein->Assemble RNP Complex Assemble RNP Complex->Incubate RNP with Target DNA Run on Agarose Gel Run on Agarose Gel Incubate RNP with Target DNA->Run on Agarose Gel Visualize Cleavage Products Visualize Cleavage Products Run on Agarose Gel->Visualize Cleavage Products Assess gRNA Efficiency Assess gRNA Efficiency Visualize Cleavage Products->Assess gRNA Efficiency

Caption: Workflow for the in vitro cleavage assay to test gRNA efficiency.

troubleshooting_guide Start Start Low Editing Efficiency Low Editing Efficiency Start->Low Editing Efficiency Check gRNA Integrity Check gRNA Integrity Low Editing Efficiency->Check gRNA Integrity Degraded gRNA Degraded gRNA Check gRNA Integrity->Degraded gRNA Use Modified gRNA Use Modified gRNA Degraded gRNA->Use Modified gRNA Yes Check Cas9 Expression Check Cas9 Expression Degraded gRNA->Check Cas9 Expression No Problem Solved Problem Solved Use Modified gRNA->Problem Solved Low/No Cas9 Low/No Cas9 Check Cas9 Expression->Low/No Cas9 Optimize Delivery Optimize Delivery Low/No Cas9->Optimize Delivery Yes Low/No Cas9->Problem Solved No Use RNP Use RNP Optimize Delivery->Use RNP Use RNP->Problem Solved

Caption: Troubleshooting logic for low this compound editing efficiency.

References

Technical Support Center: Optimizing Nanoparticle-Assisted Photoionization Electrospray Ionization (NAPIE) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nanoparticle-Assisted Photoionization Electrospray Ionization (NAPIE) in Mass Spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is Nanoparticle-Assisted Photoionization Electrospray Ionization (this compound) and how does it work?

A1: Nanoparticle-Assisted Photoionization Electrospray Ionization (this compound) is a hybrid ionization technique that combines the principles of electrospray ionization (ESI) and atmospheric pressure photoionization (APPI). It is designed to enhance the ionization efficiency of analytes, particularly for nonpolar or weakly polar compounds that are challenging to analyze with conventional ESI.

The mechanism involves three key components:

  • Electrospray (ESI): The sample solution is introduced through a capillary at a high voltage, creating a fine spray of charged droplets.

  • Nanoparticles: The sample solution is doped with nanoparticles (e.g., gold, silver, or carbon-based nanomaterials). These nanoparticles enhance the local electric field and can also absorb photon energy, contributing to the ionization process.[1][2]

  • Photoionization (PI): A UV lamp emits photons that ionize a dopant molecule introduced into the ion source. These dopant ions then react with the analyte molecules through gas-phase proton transfer or charge exchange reactions, leading to the ionization of the analyte.[3][4][5][6]

Q2: What are the main advantages of using this compound-MS?

A2: this compound-MS offers several advantages over traditional ionization techniques:

  • Enhanced Ionization Efficiency: It significantly improves the ionization of a wide range of compounds, including those with low polarity.

  • Reduced Matrix Effects: Compared to ESI, this compound can be less susceptible to ion suppression from complex sample matrices.[6]

  • Increased Sensitivity: The enhanced ionization efficiency leads to higher signal intensity and improved limits of detection.

  • Versatility: It can be applied to a broad spectrum of molecules relevant to drug discovery and development.

Q3: What types of nanoparticles are suitable for this compound?

A3: A variety of nanoparticles can be used in this compound, with the choice depending on the specific application and analyte. Common examples include:

  • Metallic Nanoparticles: Gold (AuNPs) and silver (AgNPs) nanoparticles are frequently used due to their plasmonic properties, which can enhance the local electromagnetic field.[1][2]

  • Carbon-Based Nanomaterials: Graphene and carbon nanotubes can also be employed to assist in the ionization process.[7]

  • Semiconductor Nanoparticles: Materials like TiO2 can act as photocatalysts, facilitating ionization upon UV irradiation.[7][8]

Q4: What are common dopants used in this compound-MS?

A4: The selection of a suitable dopant is crucial for efficient photoionization. The dopant should have an ionization potential lower than the photon energy of the UV lamp but ideally higher than the ionization potential of the analyte to facilitate charge transfer. Commonly used dopants include:

  • Toluene: Effective for a broad range of analytes.[4][5]

  • Acetone: Another common dopant, particularly for analytes with high proton affinity.[4][5]

  • Anisole: Often used as a dopant in APPI.[3]

  • Carbon Disulfide (CS2): A novel dopant that can ionize a wider range of compounds due to its higher ionization energy.[3]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-MS experiments.

Problem Possible Causes Recommended Solutions
Low or No Analyte Signal 1. Inadequate Ionization: Incorrect dopant, insufficient UV lamp intensity, or improper nanoparticle concentration. 2. Spray Instability: Clogged ESI needle, incorrect solvent composition, or improper positioning of the needle. 3. MS Parameter Optimization: Suboptimal settings for ion transfer, fragmentation, or detection.1. Optimize Ionization: - Experiment with different dopants (e.g., toluene, acetone). - Ensure the UV lamp is functioning correctly and is clean. - Optimize nanoparticle concentration (start with a low concentration and gradually increase). 2. Stabilize Spray: - Clean or replace the ESI needle. - Adjust solvent composition to ensure stable spray. - Optimize the distance between the ESI needle and the MS inlet. 3. Tune MS Parameters: - Perform a full system calibration and tuning. - Optimize capillary voltage, cone voltage, and gas flow rates.
High Background Noise or Contamination 1. Solvent or Reagent Contamination: Impurities in solvents, dopants, or nanoparticles. 2. System Contamination: Carryover from previous samples or contaminated tubing/ion source. 3. Polyatomic Interferences: Formation of interfering ions from the mobile phase, matrix, or argon gas.[9][10][11]1. Use High-Purity Reagents: - Use HPLC or MS-grade solvents. - Filter all solutions before use. 2. Clean the System: - Flush the entire system with an appropriate cleaning solution. - Clean the ion source components according to the manufacturer's guidelines. 3. Minimize Interferences: - Optimize chromatographic separation to separate the analyte from interfering matrix components. - Use a collision/reaction cell if available on your mass spectrometer.[9]
Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in nanoparticle dispersion or analyte concentration. 2. Unstable Spray Conditions: Fluctuations in solvent flow rate or ESI voltage. 3. Instrument Drift: Changes in MS performance over time.1. Standardize Sample Preparation: - Ensure nanoparticles are well-dispersed in the solution (sonication may be required). - Use an internal standard for quantification. 2. Ensure Stable Operation: - Allow the system to equilibrate before running samples. - Monitor spray stability visually if possible. 3. Regular Maintenance and Calibration: - Perform regular maintenance and calibration of the MS system. - Run quality control samples throughout the analytical batch.
Adduct Ion Formation 1. Presence of Salts: High concentrations of salts (e.g., sodium, potassium) in the sample or mobile phase. 2. Mobile Phase Additives: Certain additives can promote adduct formation.1. Reduce Salt Content: - Use volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate). - Desalt the sample before analysis if possible. 2. Optimize Mobile Phase: - Minimize the concentration of non-volatile additives. - Experiment with different mobile phase compositions.

III. Experimental Protocols & Data

General Experimental Protocol for this compound-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and analyte of interest.

  • Sample Preparation:

    • Dissolve the analyte in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a stock solution of nanoparticles (e.g., 1 mg/mL) and sonicate to ensure a uniform dispersion.

    • Add the nanoparticle solution to the analyte solution to achieve the desired final concentration (e.g., 1-10 µg/mL).

    • Add an internal standard if quantitative analysis is required.

  • LC-MS System Setup:

    • Equilibrate the LC-MS system with the initial mobile phase.

    • Set the ESI source parameters:

      • Capillary Voltage: 3-5 kV

      • Nebulizer Gas Flow: 1-2 L/min

      • Drying Gas Flow: 5-10 L/min

      • Drying Gas Temperature: 200-350 °C

    • Set up the photoionization source:

      • Introduce the dopant (e.g., toluene) into the ion source at a constant flow rate.

      • Turn on the UV lamp.

  • Data Acquisition:

    • Inject the sample onto the LC column.

    • Acquire data in the appropriate mass range and polarity mode.

Quantitative Data Summary: Optimizing Key this compound-MS Parameters

The following table summarizes the typical ranges for key experimental parameters and their impact on ionization efficiency. Note that optimal values are instrument and analyte-dependent.

Parameter Typical Range Effect on Ionization Efficiency
Nanoparticle Concentration 1 - 50 µg/mLIncreasing concentration can enhance signal up to a certain point, after which it may cause spray instability or signal suppression.
Dopant Flow Rate / Concentration Varies by instrumentHigher dopant concentration generally increases analyte ionization, but excessive amounts can lead to ion source saturation.
ESI Capillary Voltage 2.5 - 5.0 kVHigher voltage can improve desolvation and ionization but may also lead to electrical discharge and instability.
Nebulizing Gas Flow Rate 0.5 - 2.5 L/minAffects droplet size and solvent evaporation rate. Optimization is crucial for stable spray.
Drying Gas Temperature 150 - 400 °CHigher temperatures aid in desolvation, which is critical for efficient ionization. However, excessively high temperatures can cause thermal degradation of the analyte.

IV. Visualizations

Logical Troubleshooting Workflow for Low Signal in this compound-MS

Troubleshooting_Low_Signal Start Start: Low or No Analyte Signal Check_Spray Check ESI Spray Stability Start->Check_Spray Spray_OK Spray is Stable Check_Spray->Spray_OK Yes Spray_Not_OK Spray is Unstable or Absent Check_Spray->Spray_Not_OK No Check_PI Check Photoionization Parameters Spray_OK->Check_PI Troubleshoot_Spray Troubleshoot ESI Source: - Check capillary for clogs - Optimize solvent flow - Adjust needle position Spray_Not_OK->Troubleshoot_Spray Troubleshoot_Spray->Check_Spray PI_OK PI Parameters Seem Correct Check_PI->PI_OK Yes PI_Not_OK Potential PI Issue Check_PI->PI_Not_OK No Check_NP Check Nanoparticle Parameters PI_OK->Check_NP Troubleshoot_PI Troubleshoot Photoionization: - Check UV lamp status - Verify dopant flow - Optimize dopant type PI_Not_OK->Troubleshoot_PI Troubleshoot_PI->Check_PI NP_OK Nanoparticle Parameters Seem Correct Check_NP->NP_OK Yes NP_Not_OK Potential Nanoparticle Issue Check_NP->NP_Not_OK No Check_MS Check Mass Spectrometer Settings NP_OK->Check_MS Troubleshoot_NP Troubleshoot Nanoparticles: - Optimize concentration - Ensure proper dispersion (sonicate) NP_Not_OK->Troubleshoot_NP Troubleshoot_NP->Check_NP MS_OK MS Settings Optimized Check_MS->MS_OK Yes MS_Not_OK Suboptimal MS Settings Check_MS->MS_Not_OK No End Signal Improved MS_OK->End Troubleshoot_MS Tune Mass Spectrometer: - Calibrate instrument - Optimize ion transfer optics - Adjust detector settings MS_Not_OK->Troubleshoot_MS Troubleshoot_MS->Check_MS

Caption: A step-by-step workflow for troubleshooting low signal intensity issues in this compound-MS experiments.

This compound-MS Experimental Workflow

NAPIE_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lc Liquid Chromatography cluster_ms This compound-MS Ion Source cluster_analysis Mass Analysis & Detection Analyte Analyte Solution LC_Column LC Separation Analyte->LC_Column Nanoparticles Nanoparticle Suspension Nanoparticles->LC_Column Dopant Dopant Solution Photoionization UV Lamp + Dopant Vapor Dopant->Photoionization Mobile_Phase LC Mobile Phase Mobile_Phase->LC_Column ESI Electrospray LC_Column->ESI Ion_Optics Ion Transfer to MS ESI->Ion_Optics Photoionization->Ion_Optics Mass_Analyzer Mass Analyzer Ion_Optics->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition Detector->Data_System

References

How to resolve co-eluting peaks with NAPIE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Noise-Assisted Peak Identification and Extraction (NAPIE) algorithm. Here you will find troubleshooting guides and frequently asked questions to help you resolve co-eluting peaks in your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it resolve co-eluting peaks?

A1: this compound, or Noise-Assisted Peak Identification and Extraction, is a powerful deconvolution algorithm designed to resolve chromatographic peaks that have a high degree of overlap (co-elution). It operates on the principle that even in highly co-eluting signals, subtle variations in the noise profile and peak shape can be used to mathematically distinguish and separate the individual analyte peaks. The algorithm iteratively models the expected peak shapes and subtracts them from the observed signal, using the residual noise to refine the model until an optimal separation is achieved.

Q2: What are the main advantages of using this compound over traditional peak integration methods?

A2: Traditional peak integration methods often struggle with co-eluting peaks, leading to inaccurate quantification. This compound offers several advantages:

  • Improved Resolution: It can mathematically separate peaks with a resolution value of less than 1.0.

  • Accurate Quantification: By deconvoluting the peaks, it allows for more precise area integration of each individual analyte.

  • Enhanced Sensitivity: It can often identify and quantify low-abundance analytes that are masked by larger, overlapping peaks.

  • Automated Analysis: this compound can be integrated into automated data analysis workflows, reducing the need for manual peak integration.

Q3: Can this compound be used with any type of chromatography and detector?

A3: this compound is broadly compatible with various chromatography techniques, including HPLC, UHPLC, GC, and SFC. It is most effective when used with high-resolution detectors that provide clean and consistent peak shapes, such as mass spectrometers (MS) and diode-array detectors (DAD/PDA). The quality of the data is crucial for the algorithm to perform optimally.

Troubleshooting Guides

Q4: My this compound analysis is failing to converge or giving a "Poor Fit" error. What are the common causes?

A4: A failure to converge or a "Poor Fit" error in a this compound analysis can be due to several factors. Here are some common causes and their solutions:

Potential Cause Troubleshooting Steps
High Signal-to-Noise Ratio While counterintuitive, excessively low noise can sometimes hinder the algorithm's ability to find an optimal solution. Ensure your data has a sufficient, albeit low, level of baseline noise. If necessary, a small amount of digital noise can be introduced, though this should be done with caution.
Incorrect Peak Shape Model The this compound algorithm assumes a certain peak shape (e.g., Gaussian, Lorentzian). If the actual peak shape in your chromatogram is significantly different, the model will not fit well. Try selecting a different peak shape model in the software settings or use an empirically derived model if your software allows.
Overly Complex Elution Profile If a large number of peaks are co-eluting in a very narrow time window, the algorithm may struggle to resolve them all. In such cases, it is best to optimize your chromatographic method to achieve better physical separation before applying this compound.
Baseline Drift A significant upward or downward drift in the baseline can interfere with the algorithm's ability to accurately model the peaks. Ensure that your data is properly baseline-corrected before initiating the this compound analysis.

Q5: The quantification results from my this compound analysis seem inaccurate. How can I improve them?

A5: Inaccurate quantification after a successful this compound deconvolution is often related to the parameters used in the analysis.

Parameter Troubleshooting Steps
Peak Width and Tailing Factor The initial estimates for peak width and tailing factor are critical. If these are set incorrectly, the resulting peak areas will be inaccurate. It is recommended to first determine these values from well-resolved peaks of your target analytes in a standard run and use those as a starting point.
Integration Window Ensure that the time window selected for the this compound analysis is wide enough to encompass the entire elution profile of the co-eluting peaks, including the tails.
Calibration Curve As with any quantitative method, a properly constructed calibration curve is essential. Ensure that your standards are run under the same conditions as your samples and that the calibration range covers the expected concentration of your analytes.

Experimental Protocols

Protocol 1: Applying this compound to a Co-eluting Peak Cluster

  • Data Acquisition: Acquire your chromatogram using a high-resolution detector. Ensure that the data sampling rate is sufficient to capture at least 20-30 data points across each peak.

  • Data Pre-processing:

    • Load the raw chromatogram into your analysis software.

    • Apply a baseline correction algorithm to remove any drift.

    • If necessary, use a smoothing filter (e.g., Savitzky-Golay) to reduce high-frequency noise. Be careful not to over-smooth, as this can distort the peak shape.

  • Initiate this compound Analysis:

    • Select the time window containing the co-eluting peaks.

    • In the this compound software module, specify the expected number of peaks to be resolved.

    • Choose an appropriate peak shape model (e.g., Modified Gaussian).

    • Set the initial parameters for peak width and tailing factor based on standard runs.

  • Run and Refine the Model:

    • Execute the this compound algorithm.

    • The software will generate a modeled chromatogram overlaid on the raw data, along with a residual plot.

    • If the fit is poor (high residual values), adjust the peak shape parameters and re-run the analysis.

    • Iterate until the residual plot shows only random noise, indicating a good fit.

  • Quantification:

    • Once a good fit is achieved, the software will provide the deconvoluted peaks and their respective areas.

    • Use these areas for quantification against your calibration curve.

Visualizations

NAPIE_Workflow cluster_input Data Input cluster_preprocessing Pre-processing cluster_this compound This compound Algorithm cluster_output Output raw_data Raw Chromatogram baseline Baseline Correction raw_data->baseline smoothing Smoothing (Optional) baseline->smoothing set_params Set Parameters (Peak Count, Shape, Width) smoothing->set_params run_this compound Run Deconvolution set_params->run_this compound model_fit Evaluate Model Fit (Residual Analysis) run_this compound->model_fit refine Refine Parameters model_fit->refine Poor Fit decon_peaks Deconvoluted Peaks model_fit->decon_peaks Good Fit refine->run_this compound quant Quantification Report decon_peaks->quant

Caption: Workflow diagram illustrating the steps of a this compound analysis.

Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_pathway Kinase Cascade cluster_isoforms Target Protein Isoforms (Co-eluting) cluster_response Cellular Response stimulus Growth Factor receptor Receptor Tyrosine Kinase stimulus->receptor mapk_cascade MAPK Cascade receptor->mapk_cascade erk1 ERK1 (p44) mapk_cascade->erk1 Phosphorylates erk2 ERK2 (p42) mapk_cascade->erk2 Phosphorylates proliferation Cell Proliferation erk1->proliferation differentiation Differentiation erk2->differentiation

Caption: Signaling pathway where this compound can resolve co-eluting ERK1/ERK2 isoforms.

Technical Support Center: Enhancing the Sensitivity of NAPPA-based Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "NAPIE" is not a standardized term in the current scientific literature. This guide is developed based on the interpretation that "this compound" refers to a N ucleic A cid P rogrammable I nteraction/Inhibition E xperiment or a similar assay utilizing the N ucleic A cid P rogrammable P rotein A rray (NAPPA) platform for the study of proteins such as those in the Ena/VASP family. The following troubleshooting guides and FAQs are tailored for researchers using NAPPA technology, with a focus on enhancing sensitivity for detecting protein-protein interactions and other functional readouts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a NAPPA-based assay?

A1: A Nucleic Acid Programmable Protein Array (NAPPA) is a protein microarray platform where proteins are not pre-spotted. Instead, plasmid DNA encoding the proteins of interest is printed onto the array surface. The proteins are then synthesized in situ just before the experiment using a cell-free expression system. This method helps to ensure that the proteins are freshly synthesized and properly folded, which is a significant advantage for functional assays.

Q2: We are observing very low signal-to-noise ratio in our experiments studying protein-protein interactions with Ena/VASP family proteins. What are the likely causes?

A2: A low signal-to-noise ratio in a NAPPA experiment can stem from several factors. Common issues include inefficient in situ protein expression, poor quality of the DNA template, suboptimal antibody performance, or issues with the sample matrix. For interaction studies involving proteins like Ena/VASP, which are known to be involved in dynamic cytoskeletal processes, ensuring the expressed protein is in its active conformation is critical.

Q3: Can the sensitivity of a NAPPA assay be enhanced to detect low-abundance interacting partners?

A3: Yes, several strategies can be employed to enhance the sensitivity of NAPPA assays. These include optimizing the concentration of the DNA template, adjusting the incubation times and temperatures for the cell-free expression and binding steps, and utilizing signal amplification techniques. For instance, methods like enzyme-linked signal amplification or the use of fluorophores with high quantum yields can significantly boost the detection signal.

Troubleshooting Guides

Issue 1: Weak or No Signal from the Protein of Interest
Potential Cause Recommended Solution
Poor DNA Quality or Concentration Verify the purity and integrity of the plasmid DNA. Ensure the DNA concentration is within the optimal range for the printing process (typically 100-500 ng/µL).
Inefficient In Situ Transcription/Translation Optimize the incubation time and temperature for the cell-free expression step. Ensure the cell-free lysate is of high quality and has not undergone multiple freeze-thaw cycles.
Ineffective Capture of the Expressed Protein Confirm that the capture tag (e.g., GST, Halo) and the corresponding capture antibody on the array surface are functional. Check for proper orientation and accessibility of the tag on the expressed protein.
Degradation of the Target Protein Add protease inhibitors to the cell-free expression mix, especially when working with proteins known to be susceptible to degradation.
Suboptimal Detection Antibody Titrate the detection antibody to find the optimal concentration. Ensure the antibody has high affinity and specificity for the target protein. Consider using a polyclonal antibody to recognize multiple epitopes.
Issue 2: High Background Noise
Potential Cause Recommended Solution
Non-specific Binding of Detection Antibody Increase the stringency of the washing steps (e.g., increase the duration, number of washes, or add a mild detergent like Tween-20 to the wash buffer). Optimize the blocking buffer to prevent non-specific antibody adherence.
Autofluorescence from the Array Surface or Sample Use array slides with low intrinsic fluorescence. If the sample is the source of autofluorescence, consider sample purification steps or the use of a different fluorophore with a distinct emission spectrum.
Cross-reactivity of Antibodies Ensure that the primary and secondary antibodies do not cross-react with other components in the assay. Run control experiments without the primary antibody to check for non-specific binding of the secondary antibody.
Contamination of Buffers or Reagents Use freshly prepared, filtered buffers. Ensure all reagents are free from contaminants that might interfere with the assay.

Quantitative Data on Sensitivity Enhancement

The following table summarizes reported enhancements in sensitivity for various protein detection assays, which can provide insights into potential strategies for NAPPA-based methods.

Method of EnhancementAssay TypeReported Fold-Increase in SensitivityReference Context
Metal-Enhanced Fluorescence (MEF)DNA Microarray4 to 28-foldUsing silver island films as substrates can increase the fluorescence signal of commonly used dyes.
Dendrimer-based Signal AmplificationDNA Microarray16-foldDendrimer probes containing hundreds of dyes can significantly increase the fluorescence intensity per binding event.
Sandwich Assay FormatAntibody ArrayEnables detection at femtomolar levelsUsing two antibodies (capture and detection) significantly increases specificity and sensitivity.

Experimental Protocols

Key Experiment: Optimizing In Situ Protein Expression on a NAPPA Slide
  • DNA Template Preparation:

    • Isolate high-purity plasmid DNA containing the gene of interest (e.g., VASP, Mena, or a potential interacting partner).

    • Quantify the DNA concentration accurately using a spectrophotometer. The final concentration for printing should be adjusted to a range of 100-500 ng/µL in a suitable printing buffer.

  • Array Printing:

    • Print the plasmid DNA onto a derivatized glass slide using a microarray spotter.

    • Include appropriate positive controls (e.g., DNA encoding a well-expressed protein like GFP) and negative controls (e.g., empty vector, printing buffer only).

  • In Situ Protein Expression:

    • Prepare the cell-free expression master mix according to the manufacturer's instructions (e.g., rabbit reticulocyte lysate or wheat germ extract system).

    • To optimize, set up parallel reactions with varying incubation times (e.g., 60, 90, 120 minutes) and temperatures (e.g., 25°C, 30°C, 37°C).

    • Apply the master mix to the surface of the printed array and incubate in a humidified chamber to prevent evaporation.

  • Detection of Expressed Protein:

    • After incubation, wash the array to remove the cell-free lysate.

    • Block the array to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the protein of interest or its tag.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Wash again and dry the slide.

  • Data Acquisition and Analysis:

    • Scan the array using a microarray scanner at the appropriate wavelength.

    • Quantify the fluorescence intensity of each spot.

    • Compare the signal intensities from the different optimization conditions to determine the optimal expression time and temperature.

Visualizations

NAPPA_Workflow cluster_prep Array Preparation cluster_expression Protein Expression cluster_assay Assay cluster_analysis Data Analysis DNA_Prep Plasmid DNA Preparation Printing DNA Printing on Array Surface DNA_Prep->Printing CellFree Addition of Cell-Free Expression System Printing->CellFree InSitu In Situ Transcription & Translation CellFree->InSitu SampleInc Incubation with Biological Sample InSitu->SampleInc Detection Addition of Detection Antibodies SampleInc->Detection Scanning Array Scanning Detection->Scanning Data Data Acquisition & Analysis Scanning->Data

Caption: Workflow for a Nucleic Acid Programmable Protein Array (NAPPA) experiment.

Ena_VASP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Transmembrane Protein Signal Upstream Signaling Molecule Receptor:head->Signal Extracellular Signal EnaVASP Ena/VASP (e.g., VASP, Mena, EVL) Signal->EnaVASP Activation Filament Actin Filament Elongation EnaVASP->Filament Promotes Actin Actin Monomers Actin->Filament Filament->Actin Polymerization

Caption: Simplified signaling pathway involving Ena/VASP proteins in actin dynamics.

Technical Support Center: Troubleshooting Common Pitfalls in Nucleic Acid Probe Ionization Electrospray (NAPIE) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "NAPIE (Nucleic Acid Probe Ionization Electrospray) Quantification" does not appear to be a standardized or widely recognized term in the current scientific literature. This guide is based on the inferred meaning of the acronym, referring to methods that utilize nucleic acid probes for target capture followed by quantification using electrospray ionization mass spectrometry (ESI-MS). The principles and pitfalls described herein are based on established challenges in the field of nucleic acid analysis by ESI-MS.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming common challenges encountered during this compound quantification experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the principle of this compound quantification? This compound quantification is understood as a method where a specific nucleic acid probe (e.g., DNA, RNA, or analogs like PNA) is used to hybridize with a target nucleic acid sequence. The amount of the target is then determined by measuring the signal of the probe-target complex, or a released reporter molecule, using electrospray ionization mass spectrometry (ESI-MS).
Why is sample purity crucial for this compound quantification? ESI-MS is highly sensitive to contaminants, particularly salts (e.g., sodium and potassium ions), which can form adducts with the nucleic acid molecules.[1] This leads to a distribution of the ion signal across multiple species, reducing the signal-to-noise ratio and complicating data interpretation.[1] Efficient desalting is therefore a critical step.[1][2]
What are the advantages of using Peptide Nucleic Acid (PNA) probes? PNA probes can offer superior hybridization affinity and specificity compared to DNA probes, especially for high-concentration samples.[2] Their neutral backbone can also simplify mass spectra by reducing the complexity of salt adducts.
How does the charge state of a nucleic acid affect its detection by ESI-MS? Nucleic acids are polyanionic and can exist in multiple charge states in the gas phase.[3] The distribution of these charge states can be influenced by the solution conditions and the conformation of the nucleic acid.[4] Inconsistent charge state distributions can lead to variability in quantification. Native supercharging agents can be used to produce higher charge states which may better reflect the solution-phase folding.[4]
What is "in-source fragmentation" and how can it be minimized? In-source fragmentation, or collision-induced dissociation (CID), can occur in the ESI source when excessive energy is applied. This can lead to the breakdown of the nucleic acid probe or the probe-target complex, resulting in inaccurate quantification. Optimizing the ESI source parameters, such as capillary and cone voltages, is essential to minimize this effect.[5]

Troubleshooting Guides

Problem 1: Low or No Signal for the Target Analyte
Potential Cause Troubleshooting Steps
Inefficient Hybridization - Optimize Hybridization Conditions: Adjust temperature, buffer composition, and incubation time. Consider using a matrix to immobilize the target DNA for better probe access.[5] - Verify Probe Integrity: Confirm the sequence and purity of your nucleic acid probe using a preliminary MS analysis.
Poor Ionization Efficiency - Optimize ESI Source Parameters: Adjust spray voltage, gas flow rates, and temperature to enhance the ionization of your specific analyte. - Improve Desalting: Implement a robust online or offline desalting method. Ion-pair reversed-phase HPLC is an effective technique for this purpose.[1][2] - Use Nanospray: Nanoelectrospray ionization can improve desolvation and ionization efficiency, especially for low-concentration samples.[3]
Sample Degradation - Ensure RNase/DNase-Free Environment: Use certified nuclease-free reagents and consumables to prevent sample degradation. - Proper Sample Storage: Store nucleic acid samples at appropriate low temperatures (-20°C or -80°C).
Problem 2: High Background Noise or Multiple Unidentified Peaks
Potential Cause Troubleshooting Steps
Salt Adduct Formation - Thorough Desalting: As mentioned previously, efficient desalting is critical. High concentrations of salts like NaCl and KCl will lead to multiple adduct peaks and suppress the primary analyte signal.[1] - Use Volatile Buffers: Employ buffers such as ammonium acetate or ammonium bicarbonate that are compatible with MS and will not leave non-volatile residues.
Contaminants from Sample Matrix - Sample Clean-up: Incorporate additional sample preparation steps like solid-phase extraction (SPE) to remove interfering substances from complex biological matrices.
Non-Specific Binding of the Probe - Increase Hybridization Stringency: Adjust the hybridization buffer composition (e.g., formamide concentration) or increase the temperature to reduce non-specific binding. - Redesign Probe: Design probes with higher specificity to the target sequence.
Problem 3: Poor Reproducibility and Inaccurate Quantification
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Standardize Protocols: Ensure all sample preparation steps, including dilutions and desalting, are performed consistently across all samples and standards. - Use an Internal Standard: Incorporate a stable, isotopically labeled version of the target analyte or a similar molecule as an internal standard to correct for variations in sample processing and instrument response.
Matrix Effects - Matrix-Matched Standards: Prepare calibration standards in a matrix that closely mimics the composition of the experimental samples to compensate for ion suppression or enhancement.
Instrument Instability - Regular Calibration and Maintenance: Ensure the mass spectrometer is regularly calibrated and maintained according to the manufacturer's recommendations. - Monitor System Suitability: Analyze a system suitability sample before and during the analytical run to monitor instrument performance.

Experimental Protocols

Protocol 1: Online Desalting using Ion-Pair Reversed-Phase HPLC-ESI-MS

This protocol is adapted from a high-throughput method for nucleic acid analysis.[1][2]

  • Materials:

    • HPLC system with a binary pump and autosampler.

    • Guard column (e.g., 10 x 2.1 mm) packed with C18 sorbent.

    • Mobile Phase A: Volatile buffer (e.g., 10 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile or methanol.

    • Six-port, two-position switching valve.

    • ESI-TOF or other high-resolution mass spectrometer.

  • Procedure:

    • Equilibrate the guard column with Mobile Phase A.

    • Inject the nucleic acid sample onto the guard column. Salts and other polar contaminants will pass through to waste, while the nucleic acids are retained.

    • After a set desalting time, switch the valve to elute the retained nucleic acids from the guard column into the mass spectrometer using a gradient of Mobile Phase B.

    • Acquire mass spectra in negative ion mode, as nucleic acids are polyanionic.

Visualizations

NAPIE_Workflow Figure 1. Inferred this compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_analysis MS Analysis Sample Biological Sample Extraction Nucleic Acid Extraction Sample->Extraction Hybridization Probe-Target Hybridization Extraction->Hybridization Probe This compound Probe Probe->Hybridization Desalting Online Desalting Hybridization->Desalting ESI_MS ESI-MS Detection Desalting->ESI_MS Quantification Data Analysis & Quantification ESI_MS->Quantification

Caption: A diagram illustrating the inferred workflow for this compound quantification.

Pitfall_Analysis Figure 2. Common Pitfall Analysis in this compound cluster_prep Sample Prep Issues cluster_hyb Hybridization Issues cluster_ms MS Analysis Issues center Inaccurate Quantification Contamination Contamination Contamination->center Degradation Sample Degradation Degradation->center NonSpecific Non-Specific Binding NonSpecific->center InefficientHyb Inefficient Hybridization InefficientHyb->center SaltAdducts Salt Adducts SaltAdducts->center IonSuppression Ion Suppression IonSuppression->center InSourceFrag In-Source Fragmentation InSourceFrag->center

Caption: A diagram showing potential sources of error leading to inaccurate quantification.

References

Technical Support Center: Stability Testing of NAPIE Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing protocols for NAPIE (N-Acetyl-p-aminophenol-isobutyrate-ester) solutions. This compound is a novel ester-based prodrug, and understanding its stability profile is critical for ensuring its quality, safety, and efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound solutions?

A1: As an ester-containing compound, the most common degradation pathway for this compound in solution is hydrolysis.[1][2][3][4][5] This reaction involves the cleavage of the ester bond by water, which can be catalyzed by acidic or basic conditions, yielding N-Acetyl-p-aminophenol (the active drug) and isobutyric acid.[2][3][5] Other potential degradation pathways include oxidation and photolysis, which should be evaluated through forced degradation studies.[1][6][7][8]

Q2: What are forced degradation (stress testing) studies and why are they necessary for this compound solutions?

A2: Forced degradation studies involve intentionally exposing the this compound solution to harsh conditions, such as high heat, humidity, extreme pH, oxidizing agents, and intense light, to accelerate its degradation.[9][10][11][12] These studies are crucial for:

  • Identifying likely degradation products: This helps in understanding the degradation pathways.[9][13]

  • Elucidating degradation mechanisms: Understanding how the molecule breaks down (e.g., hydrolysis, oxidation).[9]

  • Developing and validating stability-indicating analytical methods: Ensuring the analytical method can accurately separate and quantify this compound in the presence of its degradants.[9][12][13][14][15][16]

  • Assessing the intrinsic stability of the molecule. [9][11]

Q3: What are the recommended long-term storage conditions for this compound solution stability studies according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, long-term stability studies are designed to assess the product's quality over its proposed shelf life.[17][18][19] The recommended storage conditions depend on the climatic zone for which the product is intended.[20] For a global dossier, the most common conditions are:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[17][20]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[17][19][20]

Q4: How do I select an appropriate analytical method for a this compound stability study?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and powerful tool for assessing the stability of pharmaceutical products.[14][15][21] The method must be able to separate the intact this compound from all its process-related impurities and degradation products.[15][16][21] Method development typically involves optimizing the column, mobile phase composition (including pH and organic modifier), gradient, and detector wavelength to achieve adequate resolution and sensitivity.[14][21][22] The method's specificity is confirmed using samples from forced degradation studies.[15]

Q5: What is a "mass balance" calculation in the context of stability testing?

A5: Mass balance is an important part of validating a stability-indicating method. It involves accounting for all the mass of the initial active pharmaceutical ingredient (API). In a stressed sample, the sum of the assay value (remaining API) and the levels of all degradation products should ideally be close to 100% of the initial API concentration.[12] If the mass balance is significantly less than 100%, it may indicate that some degradation products are not being detected, are volatile, or do not have a response with the chosen analytical detector.[12]

Troubleshooting Guides

Issue 1: Unexpected precipitation or cloudiness observed in the this compound solution during storage.

Potential Cause Troubleshooting Steps
Poor Solubility / Saturation 1. Verify that the initial concentration is below the saturation solubility of this compound in the chosen solvent system at the storage temperature. 2. Consider if temperature fluctuations during storage could have caused the compound to fall out of solution.
pH Shift 1. Measure the pH of the solution. Degradation (e.g., hydrolysis of the ester to a carboxylic acid) can alter the pH. 2. Ensure the buffer system used has sufficient capacity to maintain the target pH throughout the study.
Degradation Product Insolubility 1. Analyze the precipitate. The degradation products of this compound may be less soluble than the parent compound. 2. If a degradant is identified, you may need to adjust the formulation (e.g., add a co-solvent) if it is expected to form under normal storage conditions.
Interaction with Container 1. Investigate potential interactions between the this compound solution and the container closure system, which could lead to leachables that cause precipitation.[23]

Issue 2: The concentration of this compound is decreasing faster than expected in accelerated stability studies.

Potential Cause Troubleshooting Steps
High Susceptibility to Hydrolysis 1. Investigate the effect of pH on the degradation rate. Ester hydrolysis is often pH-dependent.[1][2] 2. Determine the optimal pH for maximum stability and consider reformulating with a more robust buffer system.
Presence of Catalytic Impurities 1. Trace metals or other impurities in excipients or from the manufacturing process can catalyze degradation.[8][24] 2. Analyze raw materials for potential catalytic impurities. Consider the use of chelating agents if metal-catalyzed degradation is suspected.
Oxidative Degradation 1. Oxidation can be a significant degradation pathway.[6][7][8] 2. Conduct forced degradation with an oxidizing agent (e.g., hydrogen peroxide) to confirm susceptibility.[11] 3. If sensitive, consider packaging under an inert atmosphere (e.g., nitrogen) or adding an antioxidant to the formulation.[2][24]
Photodegradation 1. Ensure samples are adequately protected from light, especially if not explicitly undergoing photostability testing.[23][24] 2. Use amber vials or other light-protective packaging.[2]

Issue 3: New, unidentified peaks are appearing in the HPLC chromatogram.

Potential Cause Troubleshooting Steps
Degradation Products 1. This is the expected outcome of a stability study. The goal is to identify and characterize these new peaks. 2. Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the unknown peaks and propose potential structures based on the parent molecule.
Excipient Degradation 1. Run a placebo (formulation without this compound) under the same stress conditions.[12] 2. This will help differentiate between degradation products of the drug and those arising from the excipients.
Leachables from Container 1. Store the placebo in the same container closure system to check for leachables that might appear as peaks in the chromatogram.[23]
Secondary Degradation 1. Primary degradation products can themselves degrade over time, forming secondary degradants. 2. Monitor the peak area of both primary and secondary degradants over time to understand the degradation pathway.[15]

Data Presentation: Forced Degradation of this compound

The following table summarizes hypothetical data from a forced degradation study on a 1.0 mg/mL this compound solution to demonstrate the specificity of a stability-indicating HPLC method.

Stress Condition Duration % this compound Remaining Total Impurities (%) Mass Balance (%) Observations
Acid Hydrolysis (0.1 M HCl) 24 hours88.211.599.7Major degradant peak at RRT 0.6
Base Hydrolysis (0.1 M NaOH) 4 hours85.114.699.7Major degradant peak at RRT 0.6
Oxidation (3% H₂O₂) 8 hours92.57.199.6Two minor degradant peaks observed
Thermal (60°C) 48 hours96.33.599.8Minor degradation observed
Photolytic (ICH Q1B) 1.2M lux-hr98.11.899.9Minimal degradation, slight yellowing

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound solution to a target concentration of 0.1 mg/mL using a 50:50 mixture of water and acetonitrile.

Visualizations

Logical and Experimental Flow Diagrams

Troubleshooting_Flow start Stability Issue Observed (e.g., Low Assay, New Peaks) check_method Is the analytical method validated? start->check_method validate_method Perform Method Validation (Specificity, Linearity, etc.) check_method->validate_method No check_placebo Analyze Stressed Placebo and Container Blanks check_method->check_placebo Yes validate_method->check_placebo is_drug_related Is the peak unique to the API sample? check_placebo->is_drug_related excipient_issue Issue is Excipient or Container-Related. Investigate Formulation. is_drug_related->excipient_issue No degradation_pathway Peak is a Drug Degradant. Proceed with Pathway ID. is_drug_related->degradation_pathway Yes end_node Resolution excipient_issue->end_node degradation_pathway->end_node

Caption: Troubleshooting logic for identifying the source of unknown peaks in a stability study.

Stability_Workflow General Stability Study Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting protocol Develop Stability Protocol method_dev Develop & Validate Stability-Indicating Method protocol->method_dev sample_prep Prepare Samples (API, Placebo, Product) method_dev->sample_prep storage Place Samples in ICH Stability Chambers sample_prep->storage pull_samples Pull Samples at Scheduled Timepoints storage->pull_samples analysis Analyze Samples (HPLC, pH, Appearance) pull_samples->analysis data_eval Evaluate Data (Trends, Mass Balance) analysis->data_eval shelf_life Determine Shelf Life & Storage Conditions data_eval->shelf_life report Compile Stability Report shelf_life->report

Caption: High-level workflow for a pharmaceutical stability study from protocol to report.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Major Pathway) cluster_oxidation Oxidation (Minor Pathway) This compound This compound (Prodrug) Active_Drug N-Acetyl-p-aminophenol (Active Drug) This compound->Active_Drug + H2O Byproduct Isobutyric Acid This compound->Byproduct + H2O Oxidized_Products Oxidized Degradants This compound->Oxidized_Products + [O] Degradants Degradation Products

Caption: Postulated primary degradation pathways for the this compound prodrug in solution.

References

Technical Support Center: Refinement of N-Aryl-2-pyridinylidene Imino Ethers (NAPIEs) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of N-Aryl-2-pyridinylidene Imino Ethers (NAPIEs).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-Aryl-2-pyridinylidene Imino Ethers (NAPIEs)?

A1: The synthesis of NAPIEs typically involves the condensation reaction between a 2-aminopyridine derivative and an aryl imino ester. The reaction is generally acid-catalyzed and requires the removal of the alcohol byproduct to drive the equilibrium towards the formation of the desired imino ether.

Q2: What are the critical parameters to control during NAPIE synthesis?

A2: Key parameters to control include temperature, reaction time, and the efficient removal of byproducts. The reaction is often sensitive to moisture, which can lead to hydrolysis of the imino ether product.[1][2] Therefore, anhydrous reaction conditions are highly recommended.

Q3: My this compound product appears to be unstable. What are the common degradation pathways?

A3: NAPIEs can be susceptible to hydrolysis, especially under acidic conditions, which cleaves the imino ether bond to yield the corresponding amide and alcohol.[3][4] The pyridine moiety can also be prone to N-oxidation or quaternization if exposed to strong oxidizing agents or alkylating agents.

Q4: What are the recommended methods for purifying NAPIEs?

A4: Column chromatography is a common purification method. However, due to the basic nature of the pyridine ring and the potential for hydrolysis on acidic silica gel, careful selection of the stationary phase and elution system is crucial.[5][6] Recrystallization can also be an effective method for obtaining highly pure NAPIEs, provided a suitable solvent system can be found.

Q5: Which analytical techniques are most suitable for characterizing NAPIEs?

A5: The primary techniques for characterizing NAPIEs are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify the characteristic C=N bond of the imino ether.

Synthesis Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective acid catalyst.Screen different acid catalysts (e.g., p-TsOH, CSA, TFA).
Insufficient removal of alcohol byproduct.Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.[7]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Incomplete Reaction Short reaction time.Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.
Reversible reaction equilibrium.Use an excess of one of the starting materials to shift the equilibrium.[7]
Product Decomposition during Reaction Reaction temperature is too high.Reduce the reaction temperature and extend the reaction time.
Presence of water in the reaction mixture.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of a Major Side Product (Amide) Hydrolysis of the imino ether product.Maintain strictly anhydrous conditions. A neutral or slightly basic workup is recommended.[3][4]

Purification Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product Streaking on TLC Plate Strong interaction of the basic pyridine moiety with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[5]
Product Decomposition on Silica Gel Column Acid-catalyzed hydrolysis on the silica surface.Use a neutral stationary phase like alumina or a deactivated silica gel (e.g., NH-silica).[8][9]
Poor Separation of Product and Impurities Inappropriate eluent system.Systematically screen different solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
Low Recovery from Column Chromatography Irreversible adsorption of the product onto the stationary phase.Use a more polar eluent or switch to a different stationary phase. Pre-treating the column with the eluent containing a basic modifier can also help.

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative
  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 2-aminopyridine derivative (1.0 eq), the aryl imino ester (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to reflux and monitor the removal of the alcohol byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol for Purification of a this compound Derivative by Column Chromatography
  • Choose an appropriate stationary phase. If the product shows instability on silica gel (as determined by a TLC stability test), use neutral alumina or NH-silica.[8][9]

  • Select a suitable eluent system based on TLC analysis. For basic compounds like NAPIEs, an eluent system such as hexane/ethyl acetate or dichloromethane/methanol with the addition of 0.5% triethylamine is often effective.[5]

  • Pack the column with the chosen stationary phase and equilibrate with the eluent system.

  • Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - 2-Aminopyridine - Aryl Imino Ester - Acid Catalyst - Anhydrous Toluene reflux Heat to Reflux (Dean-Stark Trap) reagents->reflux monitor_synthesis Monitor by TLC reflux->monitor_synthesis quench Quench with NaHCO₃ monitor_synthesis->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry chromatography Column Chromatography (Alumina or NH-Silica) dry->chromatography fractions Collect & Analyze Fractions chromatography->fractions concentrate_final Combine & Concentrate fractions->concentrate_final final_product final_product concentrate_final->final_product Pure this compound

Caption: General experimental workflow for this compound synthesis and purification.

troubleshooting_purification start Purification Issue q1 Product decomposes on silica TLC? start->q1 a1_yes Use Alumina or NH-Silica q1->a1_yes Yes a1_no Proceed with Silica Gel q1->a1_no No q2 Streaking on TLC? a1_yes->q2 a1_no->q2 a2_yes Add 0.5% TEA to Eluent q2->a2_yes Yes a2_no Optimize Eluent Polarity q2->a2_no No q3 Low Recovery? a2_yes->q3 a2_no->q3 a3_yes Increase Eluent Polarity or Change Stationary Phase q3->a3_yes Yes success Successful Purification q3->success No a3_yes->success

Caption: Decision tree for troubleshooting this compound purification.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Phosphorylates This compound This compound Derivative This compound->receptor Binds & Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to response Cellular Response (e.g., Apoptosis) nucleus->response Gene Expression

Caption: Hypothetical signaling pathway involving a this compound derivative.

References

Validation & Comparative

Cross-Validation of a Novel Analytical Method (NAM) Against High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy, reliability, and consistency of analytical data is paramount. When a novel analytical method is developed, it is crucial to cross-validate its performance against a well-established standard method to ensure its suitability for its intended purpose. This guide provides an objective comparison of a hypothetical Novel Analytical Method (referred to here as NAM) with the widely used High-Performance Liquid Chromatography (HPLC) method, supported by experimental data and detailed protocols. Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results when compared across different methods, laboratories, or instruments.[1] This process is vital for data integrity, regulatory compliance, and successful method transfer.[1]

Comparative Performance Data

The following table summarizes the key performance parameters from a cross-validation study between the NAM and a standard HPLC method for the quantification of a target analyte in a pharmaceutical formulation.

Performance ParameterNovel Analytical Method (NAM)Standard HPLC MethodAcceptance CriteriaRationale for Performance Difference
Accuracy (% Recovery) 99.5% ± 1.2%99.2% ± 1.5%98.0% - 102.0%Both methods demonstrate high accuracy, well within the typical acceptance criteria for pharmaceutical analysis.
Precision (% RSD)
- Repeatability0.8%1.1%≤ 2.0%NAM shows slightly better repeatability, indicating less variation in results under the same conditions.
- Intermediate Precision1.2%1.5%≤ 2.0%Both methods are precise, with NAM showing a slight advantage in consistency across different days and analysts.
Linearity (Correlation Coefficient, r²) 0.99980.9995≥ 0.999Both methods exhibit excellent linearity over the tested concentration range.
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLReportableNAM demonstrates superior sensitivity, allowing for the detection of the analyte at lower concentrations.
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mLReportableThe lower LOQ of NAM enables more accurate and precise measurement of low analyte concentrations.
Specificity No interference from placebo or known impuritiesNo interference from placebo or known impuritiesNo interference at the retention time of the analyteBoth methods are highly specific for the target analyte.
Robustness Unaffected by minor changes in pH and temperatureMinor variations observed with changes in mobile phase composition% RSD ≤ 2.0%NAM is shown to be more robust against deliberate small variations in method parameters.
Run Time 5 minutes15 minutesN/ANAM offers a significant reduction in analysis time, leading to higher sample throughput.

Experimental Protocols

Detailed methodologies for the key experiments performed during the cross-validation are provided below. These protocols are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Accuracy (Recovery)
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • A placebo formulation was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Three replicate samples were prepared at each concentration level.

    • Each sample was analyzed using both the NAM and the HPLC method.

    • The percentage recovery was calculated by comparing the measured concentration to the known spiked concentration.

  • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Six replicate samples of the analyte at 100% of the target concentration were analyzed on the same day, by the same analyst, and on the same instrument for both methods. The relative standard deviation (%RSD) of the results was calculated.

    • Intermediate Precision: The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument. The %RSD was calculated across all measurements to assess the method's consistency under varied conditions.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[3]

Linearity
  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • A series of at least five standard solutions of the analyte were prepared across a range of concentrations (e.g., 50% to 150% of the target assay concentration).

    • Each concentration was analyzed in triplicate using both methods.

    • A calibration curve was constructed by plotting the mean response against the concentration.

    • The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than or equal to 0.999.

Specificity
  • Objective: To assess the ability of the method to measure the analyte unequivocally in the presence of other components that may be present in the sample matrix (e.g., impurities, degradation products, placebo components).

  • Procedure:

    • Solutions of the placebo, known impurities, and the analyte were injected individually to determine their retention times.

    • A mixed solution containing the analyte and all potential interfering substances was also analyzed.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the placebo or impurities, demonstrating peak purity.

Visualizations

Signaling Pathway in Drug Development

In drug development, understanding the mechanism of action often involves studying how a drug interacts with specific cellular signaling pathways. The PI3K/AKT/mTOR pathway is a crucial pathway in regulating cell growth and proliferation and is a common target in cancer therapy.[4][5] Analytical methods are essential for quantifying the drug and its metabolites that modulate these pathways.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Drug Therapeutic Drug (Analyte) Drug->PI3K Inhibition

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway targeted in drug therapy.

Cross-Validation Experimental Workflow

The workflow for cross-validating a novel analytical method against a standard method involves several key stages, from planning to final data comparison.

G cluster_analysis Sample Analysis start Define Validation Parameters & Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol prepare Prepare Spiked Samples & Standards protocol->prepare nam_analysis Analyze with Novel Method (NAM) prepare->nam_analysis hplc_analysis Analyze with Standard Method (HPLC) prepare->hplc_analysis data Collect & Process Data nam_analysis->data hplc_analysis->data compare Compare Performance (Accuracy, Precision, etc.) data->compare report Generate Validation Report compare->report

Caption: The experimental workflow for the cross-validation of two analytical methods.

Logical Relationship of Validation Parameters

The core analytical validation parameters are interconnected. Linearity over a certain range is a prerequisite for assessing accuracy and precision within that range. The limits of detection and quantitation define the lower boundaries of the method's reliable performance.

G Range Range Linearity Linearity Range->Linearity Defines scope for Accuracy Accuracy Range->Accuracy Establishes boundaries for Precision Precision Range->Precision Linearity->Accuracy Linearity->Precision LOD_LOQ LOD & LOQ LOD_LOQ->Range Lower limit of Specificity Specificity Specificity->Accuracy Impacts Specificity->Precision Impacts

Caption: The logical relationship and hierarchy of key analytical method validation parameters.

References

A Comparative Efficacy Analysis of the Synthetic Cannabinoids NAPIE and JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two synthetic cannabinoid receptor agonists: NAPIE (also known as APICA or SDB-001) and JWH-018. The information presented herein is collated from scientific literature and is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of their respective activities at cannabinoid receptors.

Quantitative Efficacy Comparison

The following tables summarize the reported binding affinities and functional potencies of this compound and JWH-018 at the human cannabinoid receptors CB1 and CB2. Lower Ki, IC50, and EC50 values indicate higher binding affinity and functional potency, respectively.

CompoundReceptorBinding Affinity (Kᵢ / IC₅₀ in nM)
This compound (APICA) CB1IC₅₀: 175[1][2]
CB2Kᵢ: 1.22[2]
JWH-018 CB1Kᵢ: ~9.00 ± 5.00[2][3]
CB2Kᵢ: ~2.94 ± 2.65[2][3]

Note: IC₅₀ and Kᵢ values are both measures of binding affinity. While related, direct comparison should be made with caution as experimental conditions can vary between studies.

CompoundReceptorFunctional Potency (EC₅₀ in nM)Efficacy
This compound (APICA) CB134[1]Full Agonist[1]
CB229[1]Full Agonist[1]
JWH-018 CB1102[2][3]Full Agonist[3][4]
CB2133[2][3]Full Agonist[3]

Based on the available data, JWH-018 demonstrates a higher binding affinity for both CB1 and CB2 receptors as indicated by its lower Kᵢ values.[2][3] Conversely, this compound (APICA) exhibits greater functional potency, with lower EC₅₀ values for the activation of both receptor subtypes.[1] Both compounds are classified as full agonists, meaning they are capable of eliciting a maximal response from the cannabinoid receptors.[1][3][4]

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO-hCB1 or HEK-hCB2 cells).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, typically [³H]CP-55,940.

  • Test Compounds: this compound (APICA) and JWH-018.

  • Assay Buffer: Typically consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand ([³H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound or JWH-018).

  • Incubation is typically carried out at 30°C for 60-90 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Activity Assay: [³⁵S]GTPγS Binding

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the cannabinoid receptors. This serves as a direct measure of receptor activation.

Materials:

  • Cell Membranes: Membranes from cells expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: this compound (APICA) and JWH-018.

  • Assay Buffer: Typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

  • The membranes are then incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • The incubation is carried out at 30°C for 60 minutes.

  • The reaction is terminated by rapid filtration.

  • The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

  • The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) and the maximal effect (Eₘₐₓ) are determined by non-linear regression analysis of the dose-response curve.

Functional Activity Assay: cAMP Inhibition

This assay assesses the functional potency of an agonist by measuring its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) following the stimulation of adenylyl cyclase.

Materials:

  • Whole Cells: Intact cells expressing human CB1 or CB2 receptors (e.g., CHO-hCB1 or HEK-hCB2 cells).

  • Forskolin: An adenylyl cyclase activator.

  • Test Compounds: this compound (APICA) and JWH-018.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cells are plated in multi-well plates and incubated overnight.

  • The cells are then treated with varying concentrations of the test compound.

  • Following a short pre-incubation with the test compound, adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

  • The incubation continues for a defined period (e.g., 15-30 minutes).

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a cAMP assay kit.

  • The EC₅₀ and Eₘₐₓ values for the inhibition of forskolin-stimulated cAMP accumulation are determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for cannabinoid agonists like this compound and JWH-018, and a typical experimental workflow for determining receptor binding affinity.

G cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein G-protein (Gi/o) CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Signaling G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Ligand This compound or JWH-018 Ligand->CB1_R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., altered gene expression, neurotransmitter release) PKA->Downstream Leads to MAPK->Downstream Leads to

Caption: Canonical signaling pathway for CB1/CB2 receptor agonists.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes expressing CB1/CB2 receptors incubate Incubate membranes, radioligand, and test compound at 30°C prep_membranes->incubate prep_radioligand Prepare radioligand ([³H]CP-55,940) solution prep_radioligand->incubate prep_test_compounds Prepare serial dilutions of This compound and JWH-018 prep_test_compounds->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity using scintillation counting wash->count analyze Determine IC₅₀ and Kᵢ values via non-linear regression count->analyze

Caption: Workflow for competitive radioligand binding assay.

References

Navigating the Complex Landscape of Synthetic Cannabinoid Reference Standards: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reference standards is a critical first step in ensuring the accuracy and validity of experimental results. In the rapidly evolving field of synthetic cannabinoids, this choice can be particularly challenging due to the constant emergence of new chemical entities. This guide provides a comparative overview of NAPIE, a synthetic cannabinoid analytical reference standard, alongside other commonly used reference standards in this class. While direct comparative experimental data for this compound is not publicly available, this guide aims to provide a useful framework by summarizing its known properties and presenting available data for established alternatives.

Understanding this compound: An Analytical Reference Standard

This compound is classified as an analytical reference standard structurally analogous to known synthetic cannabinoids and is intended for research and forensic applications. Its fundamental chemical properties are summarized below.

PropertyValue
Formal Name 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone
CAS Number 2748289-69-0
Molecular Formula C25H25NO
Formula Weight 355.5 g/mol
Purity ≥98%
Formulation A crystalline solid
Solubility (DMF) 30 mg/ml
Solubility (DMSO) 12.5 mg/ml
Stability ≥ 5 years (when stored at -20°C)

Data sourced from Cayman Chemical product information.

At present, there is a notable absence of published studies directly comparing the analytical performance or biological activity of this compound against other synthetic cannabinoid reference standards. Therefore, the following sections will focus on providing a baseline of data for several well-characterized and commonly utilized standards to offer a point of reference for researchers.

A Look at Established Synthetic Cannabinoid Reference Standards

Several families of synthetic cannabinoids have been widely studied and are commonly used as reference materials in research and forensic settings. These include, but are not limited to, the JWH, CP, and AM series of compounds.[1][2]

Performance Data of Common Alternatives

To provide a comparative context, the following tables summarize key performance indicators for some of the most frequently cited synthetic cannabinoid reference standards.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) in nM

Lower Ki values indicate a higher binding affinity to the receptor.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Reference(s)
Δ⁹-THC10.2-[3]
JWH-0181.0 - 9.02.6 - 2.94[4][5]
AM-22011.02.6[5][6]
CP 47,4972.1 (Kd)-[7]
HU-2100.06-[3]

Table 2: Cannabinoid Receptor Functional Activity (EC50) in nM

EC50 represents the concentration of a compound that produces 50% of the maximal possible effect.

CompoundCB1 Receptor EC50 (nM)CB2 Receptor EC50 (nM)Reference(s)
JWH-0182.8 - 19596.5 - 206[8]
AM-22013858[5]

It is important to note that many synthetic cannabinoids, unlike the partial agonist Δ⁹-THC, act as full agonists at cannabinoid receptors, which can result in greater potency and different physiological effects.[9]

Experimental Methodologies for Cannabinoid Analysis

The characterization and comparison of synthetic cannabinoid reference standards rely on a variety of analytical and biological assays. The following are detailed protocols for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a cornerstone technique for the identification and purity assessment of volatile and thermally stable compounds like many synthetic cannabinoids.[10][11]

Protocol:

  • Sample Preparation: A dilute solution of the reference standard is prepared in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to a high temperature (e.g., 280°C) to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-1 MS column). The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (electron ionization), causing them to fragment into characteristic ions.

  • Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Analysis: A detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint for identification by comparison to spectral libraries. The peak area in the chromatogram is proportional to the amount of the compound, allowing for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including those that are not suitable for GC-MS due to thermal instability.[12][13][14]

Protocol:

  • Sample Preparation: A solution of the reference standard is prepared in the mobile phase.

  • Injection: A precise volume of the sample is injected into the HPLC system.

  • Separation: The sample is pumped through a column packed with a stationary phase (e.g., C18). A mobile phase (a mixture of solvents like acetonitrile and water with additives) is pumped through the column, and compounds are separated based on their differential partitioning between the stationary and mobile phases.

  • Detection: As the separated compounds elute from the column, they pass through a detector (e.g., a UV-Vis or mass spectrometry detector).

  • Data Analysis: The detector response is recorded as a chromatogram. The retention time is used for identification, and the peak area is used for quantification against a calibration curve prepared from standards of known concentration.

Cannabinoid Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor, in this case, the cannabinoid receptors CB1 and CB2.[9][15][16][17]

Protocol:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (the reference standard).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further clarify the experimental workflows and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dilute Standard in Solvent Injection Inject into GC Prep->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Identify by Mass Spectrum Assess Purity by Peak Area Detection->Data

GC-MS Experimental Workflow

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Standard in Mobile Phase Injection Inject into HPLC Prep->Injection Separation Separation in HPLC Column Injection->Separation Detection UV-Vis or MS Detection Separation->Detection Data Identify by Retention Time Quantify by Peak Area Detection->Data

HPLC Experimental Workflow

Receptor_Binding_Assay cluster_components Assay Components cluster_assay Assay Procedure cluster_analysis Data Analysis Receptor Receptor Membranes (CB1 or CB2) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]CP55,940) Radioligand->Incubation TestCompound Unlabeled Test Compound (e.g., this compound) TestCompound->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Determine IC50 Calculate Ki Quantification->Analysis

Cannabinoid Receptor Binding Assay Workflow

Cannabinoid_Signaling_Pathway Cannabinoid Cannabinoid Agonist (e.g., JWH-018) CB1R CB1 Receptor Cannabinoid->CB1R GProtein Gi/o Protein CB1R->GProtein AC Adenylyl Cyclase GProtein->AC inhibits MAPK MAPK Pathway GProtein->MAPK IonChannel Ion Channels GProtein->IonChannel cAMP ↓ cAMP AC->cAMP Gene Gene Expression MAPK->Gene Neurotransmitter ↓ Neurotransmitter Release IonChannel->Neurotransmitter

References

A Guide to Inter-laboratory Comparison of N-Acetyl-p-Benzoquinone Imine (NAPQI) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive metabolites is paramount for assessing drug safety. N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen (APAP), serves as a critical biomarker for hepatotoxicity.[1] This guide provides a comparative overview of analytical methodologies for NAPQI, supported by experimental data, to assist laboratories in selecting and validating their analytical methods.

Quantitative Data Comparison

The following tables summarize the performance of various analytical methods for NAPQI quantification reported in the literature. The primary technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][3]

Table 1: Comparison of LC-MS/MS Method Performance for NAPQI Quantification

ParameterMethod 1 (LC-MS/MS)[3]Method 2 (HPLC-UV)Method 3 (LC-MS/MS)[4]
Biological Matrix Mouse Plasma, Liver, KidneyHuman PlasmaRat Plasma
Linearity Range 0.050 - 5.00 µg/mL10 - 200 µg/mLNot explicitly stated, but capable of quantifying down to 0.0006% of total RSA in its NAPQI-modified form
Lower Limit of Quantification (LLOQ) 0.050 µg/mL10 µg/mLNot explicitly stated
Intra-run Precision (%RSD) < 12.47%< 13%"Excellent precision and accuracy statistics"
Inter-run Precision (%RSD) < 12.47%< 13%"Excellent precision and accuracy statistics"
Internal Standard Not specifiedNot specifiedIsotope-labeled surrogate peptide

Table 2: Comparison of HPTLC and HPLC Methods for NAPQI Analysis[5]

ParameterHPTLC-Densitometry MethodHPLC-DAD Method
Linearity Range 1 - 7 µ g/band 10 - 200 µg/mL
Limit of Detection (LOD) 0.211 µ g/band 2.659 µg/mL
Limit of Quantification (LOQ) 0.614 µ g/band 7.386 µg/mL

Experimental Protocols

Protocol 1: LC-MS/MS for NAPQI Quantification in Biological Matrices

This protocol is a composite based on validated methods for the simultaneous quantification of NAPQI and related metabolites.[2][3][6]

1. Sample Preparation:

  • Homogenize tissue samples (liver, kidney) in an appropriate buffer.

  • Perform protein precipitation by adding a solvent like methanol to plasma or tissue homogenates.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., CAPCELL PAK C18 MG II) is commonly used.[2][3]

  • Mobile Phase: A binary gradient mobile phase is typical, consisting of:

    • Phase A: Water with 0.1% formic acid.[2][3]

    • Phase B: Methanol or acetonitrile with 0.1% formic acid.[2][3][6]

  • Flow Rate: A flow rate of around 0.3 mL/min is often employed.[2][3]

  • Run Time: Rapid methods can achieve separation in under 4 minutes.[2][3]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is frequently used for NAPQI detection.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2][3]

4. Method Validation:

  • The method should be validated for specificity, linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.[2][3]

Protocol 2: Trapping and Analysis of NAPQI by GC-MS/MS

Due to its high reactivity, direct detection of NAPQI can be challenging.[7] An alternative approach involves trapping NAPQI with a nucleophile followed by analysis.

1. NAPQI Trapping:

  • Use an aqueous solution of a trapping agent, such as sodium sulfide (Na2S), to react with NAPQI and form a stable product (e.g., 3-thio-paracetamol).[7]

2. Sample Preparation:

  • Perform solvent extraction of the reaction mixture using a solvent like ethyl acetate.[7]

  • Derivatize the extracted product with a reagent such as pentafluorobenzyl bromide (PFB-Br) to enhance its volatility and detectability by GC-MS.[7]

3. GC-MS/MS Analysis:

  • Ionization Mode: Electron-capture negative-ion chemical ionization (ECNICI) is suitable for detecting the PFB derivatives.[7][8]

  • Internal Standard: Use a stable isotope-labeled analogue (e.g., d4-APAP) for accurate quantification.[7]

Visualizations

Signaling Pathway of Acetaminophen Metabolism and NAPQI-Induced Toxicity

At therapeutic doses, acetaminophen is primarily metabolized through non-toxic glucuronidation and sulfation pathways.[9][10] However, with overdoses, these pathways become saturated, leading to increased metabolism by cytochrome P450 enzymes to form the toxic metabolite NAPQI.[9][11] NAPQI is detoxified by conjugation with glutathione (GSH).[10][12] When GSH stores are depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.[11][13]

cluster_0 Acetaminophen (APAP) Metabolism cluster_1 Overdose Pathway and Toxicity APAP Acetaminophen (Therapeutic Dose) Glucuronidation Glucuronidation (~60%) APAP->Glucuronidation Sulfation Sulfation (~30%) APAP->Sulfation NonToxicMetabolites Non-Toxic Metabolites (Excreted) Glucuronidation->NonToxicMetabolites Sulfation->NonToxicMetabolites APAP_Overdose Acetaminophen (Overdose) CYP450 Cytochrome P450 (e.g., CYP2E1) APAP_Overdose->CYP450 NAPQI NAPQI (Toxic Metabolite) CYP450->NAPQI GSH Glutathione (GSH) NAPQI->GSH Conjugation ProteinAdducts Covalent Binding to Cellular Proteins NAPQI->ProteinAdducts GSH Depletion Detoxification Detoxification GSH->Detoxification Toxicity Hepatotoxicity (Oxidative Stress, Cell Death) ProteinAdducts->Toxicity cluster_workflow LC-MS/MS Workflow for NAPQI Analysis SampleCollection 1. Sample Collection (Plasma, Tissue) SamplePrep 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LC_Separation 3. LC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis 5. Data Analysis (Quantification) MS_Detection->DataAnalysis Report 6. Reporting (Concentration Results) DataAnalysis->Report

References

A Guide to Certified Reference Materials for Opioid Analysis: A Comparative Look at Morphine CRMs

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "NAPIE" as a certified reference material (CRM) did not yield any relevant results, suggesting that this may be a misnomer or a highly specialized product not widely documented in publicly available sources. This guide will therefore focus on a widely used and critical CRM in the field of drug analysis: Morphine.

This comparison guide is designed for researchers, scientists, and drug development professionals to provide an objective overview of Morphine Certified Reference Materials. It includes a comparison of commercially available CRMs, a detailed experimental protocol for their validation, and visual workflows to aid in understanding the validation process.

Certified Reference Materials are essential for ensuring the accuracy and traceability of analytical measurements.[1] In the analysis of opioids like morphine, where precision is paramount for clinical diagnostics, forensic toxicology, and pharmaceutical quality control, the use of a well-characterized CRM is indispensable for method validation, calibration, and quality control.

Comparison of Commercially Available Morphine Certified Reference Materials

Several reputable suppliers manufacture Morphine CRMs, adhering to stringent quality standards such as ISO 17034 and ISO/IEC 17025.[1][2][3] Below is a comparison of some of the available Morphine CRMs.

Product Name Supplier Concentration Matrix Accreditation Key Features
Morphine (CRM) Cayman Chemical1 mg/mLMethanolISO/IEC 17025, ISO 17034Provided as a quantitative solution in a sealed ampule.[1][4][5][6]
Morphine-d3 (CRM) Cayman Chemical1 mg/mLMethanolISO/IEC 17025, ISO 17034Deuterated internal standard for quantification by GC- or LC-MS.[7]
Morphine Cerilliant1.0 mg/mL, 100 ug/mLMethanolISO 17034, ISO/IEC 17025Available in different concentrations; suitable for various GC/MS or LC/MS applications.[8][9]
Morphine sulfate certified reference material Sigma-Aldrich (Merck)-Neat SolidPharmaceutical Secondary StandardProvided as a solid material for user-prepared solutions.
Standard Reference Material® 2381 NIST138, 293, and 578 ng/mLLyophilized Human UrineNIST CertifiedCertified for both morphine and codeine at different levels.[10]

Experimental Protocol: Validation of a Morphine Certified Reference Material

The validation of a Morphine CRM is a critical process to ensure its accuracy and suitability for its intended use. The following is a generalized protocol based on established analytical methods and the principles outlined for the certification of NIST Standard Reference Material 2381.[10]

Objective: To verify the certified concentration and assess the homogeneity and stability of a Morphine Certified Reference Material.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the separation and identification of volatile compounds. Morphine typically requires derivatization prior to GC-MS analysis to improve its chromatographic properties.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method that is often preferred for the analysis of non-volatile compounds like morphine in biological matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers even greater selectivity and sensitivity, making it a gold standard for quantitative analysis in complex matrices.[10][12]

Experimental Workflow:

  • CRM Preparation:

    • The CRM is brought to room temperature.

    • A series of dilutions are prepared from the CRM to create calibration standards and quality control (QC) samples at different concentration levels.

  • Sample Preparation (for matrix-based CRMs like urine):

    • An aliquot of the CRM (e.g., reconstituted lyophilized urine) is taken.

    • An internal standard (e.g., Morphine-d3) is added.[7]

    • If necessary, enzymatic hydrolysis is performed to cleave glucuronide conjugates.[12]

    • A sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is performed to remove interfering substances.

  • Instrumental Analysis:

    • The prepared samples (calibration standards, QCs, and test samples) are injected into the analytical instrument (GC-MS, LC-MS, or LC-MS/MS).

    • The instrument is operated under optimized conditions for the separation and detection of morphine.

  • Data Analysis and Validation:

    • A calibration curve is generated by plotting the response of the calibration standards against their known concentrations.

    • The concentration of morphine in the test samples is calculated from the calibration curve.

    • The experimentally determined concentration is compared to the certified value provided with the CRM.

    • Validation Parameters to be Assessed:

      • Accuracy: The closeness of the measured value to the certified value.

      • Precision: The degree of agreement among a series of measurements (expressed as coefficient of variation or standard deviation).

      • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

      • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

      • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Visualizing the Validation Process

To further clarify the experimental workflow and the logical relationships in CRM validation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation CRM CRM Sample Dilution Serial Dilutions CRM->Dilution Cal_QC Calibration & QC Samples Dilution->Cal_QC Sample_Prep Sample Preparation (Hydrolysis, Extraction) Cal_QC->Sample_Prep Instrument GC-MS / LC-MS Analysis Sample_Prep->Instrument Data_Acquisition Data Acquisition Instrument->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Comparison Compare to Certified Value Concentration_Calc->Comparison Validation_Report Validation Report Comparison->Validation_Report Signaling_Pathway cluster_quality Quality Assurance cluster_application Application CRM Certified Reference Material (Known Concentration & Uncertainty) Method_Validation Analytical Method Validation (Accuracy, Precision, etc.) CRM->Method_Validation Establishes Traceability Instrument_Calibration Instrument Calibration CRM->Instrument_Calibration Ensures Accuracy Routine_QC Routine Quality Control Method_Validation->Routine_QC Instrument_Calibration->Routine_QC Clinical Clinical Toxicology Routine_QC->Clinical Forensic Forensic Analysis Routine_QC->Forensic Pharma Pharmaceutical QC Routine_QC->Pharma

References

Comparative Receptor Affinity of Naltrexone-Derived Pyridyloxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the receptor affinity of the novel mu-opioid receptor (MOR) antagonist, NAP, and its analogs, NMP and NGP. The information presented is supported by experimental data to facilitate informed decisions in drug design and pharmacological research.

Executive Summary

NAP, a naltrexone-derived pyridyloxazole, and its analogs, NMP and NGP, have emerged as highly potent and selective antagonists for the mu-opioid receptor (MOR).[1] This guide summarizes their comparative receptor binding affinities, details the experimental protocols for their characterization, and illustrates the associated signaling pathways. The data presented underscores the potential of these compounds as valuable pharmacological tools for studying the opioid system and as leads for the development of novel therapeutics for opioid addiction and abuse.

Comparative Receptor Affinity

The binding affinities of NAP, NMP, and NGP for the mu (µ), delta (δ), and kappa (κ) opioid receptors were determined using competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

CompoundMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)MOR/KOR SelectivityMOR/DOR Selectivity
NAP ~0.3760.7277~164~750
NMP 0.4265.2298155710
NGP 0.5178.5354154694

Data sourced from in vitro radioligand binding assays.[1]

As the data indicates, all three compounds exhibit high affinity for the MOR in the sub-nanomolar range.[1] Notably, they demonstrate significant selectivity for the MOR over the KOR and DOR, a desirable characteristic for minimizing off-target effects.[1] NMP and NGP, the analogs of NAP, show comparable high affinity and selectivity, suggesting that the structural modifications do not negatively impact their binding profile at the MOR.[1]

Experimental Protocols

The determination of the receptor binding affinities (Ki values) for NAP and its analogs was achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Radioligand Competition Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of unlabeled test compounds (NAP, NMP, NGP) for the mu-opioid receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Unlabeled competitor: Naloxone (for determining non-specific binding).

  • Test compounds: NAP, NMP, NGP.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared by homogenization and centrifugation of the cells. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the radioligand ([³H]DAMGO).

    • Varying concentrations of the unlabeled test compound (NAP, NMP, or NGP).

    • A fixed amount of membrane protein.

    • For the determination of non-specific binding, a high concentration of an unlabeled competitor (e.g., naloxone) is added to a set of wells.

    • For the determination of total binding, only the radioligand and membrane preparation are added.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand NAP / Analog MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds to Gi Gi/o Protein MOR->Gi Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) Gi->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin GRK->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization

Figure 1. Mu-Opioid Receptor Signaling Pathway.

experimental_workflow Start Start: Prepare Reagents MembranePrep 1. Membrane Preparation (hMOR expressing cells) Start->MembranePrep AssaySetup 2. Assay Plate Setup (Radioligand, Test Compound, Membranes) MembranePrep->AssaySetup Incubation 3. Incubation (e.g., 60 min at 25°C) AssaySetup->Incubation Filtration 4. Rapid Filtration (Separate bound from free ligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting DataAnalysis 6. Data Analysis (Calculate IC50 and Ki) Counting->DataAnalysis End End: Comparative Affinity Data DataAnalysis->End

Figure 2. Experimental Workflow for Receptor Affinity Assay.

References

Spectroscopic Fingerprints: A Comparative Analysis of NAPIE Isomer Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. Subtle shifts in molecular structure can lead to significant differences in pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of positional isomers of JWH-018, a close structural analog of 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (NAPIE). The data presented herein, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers a foundational resource for the unambiguous differentiation of these closely related synthetic cannabinoids.

The isomers discussed are positional variants of JWH-018, where the naphthoyl group is attached to different positions of the 1-pentylindole core. These subtle structural changes give rise to unique spectroscopic signatures that can be used for their identification.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for JWH-018 and its positional isomers. JWH-018 serves as the primary reference compound due to its structural similarity to this compound and the greater availability of comprehensive spectroscopic data for its isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are reported in parts per million (ppm) and are crucial for distinguishing between isomers.

Table 1: Comparative ¹H and ¹³C NMR Data for JWH-018 Positional Isomers

CompoundPosition of Naphthoyl GroupKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
JWH-018 38.49 (m, 1H), 8.20-8.18 (d, 1H), 7.96 (d, 1H), 7.90 (d, 1H), 4.06 (t, 2H, N-CH₂)136.6 (C-3a), 126.9 (C-7a), 123.6 (C-4), 122.7 (C-6), 122.3 (C-5), 110.0 (C-7), 46.8 (N-CH₂)
2-Naphthoyl Isomer 2Distinct aromatic and N-CH₂ signals compared to JWH-018.Significant shifts in the indole ring carbons, particularly C-2 and C-3.
4-Naphthoyl Isomer 4Unique splitting patterns and shifts in the aromatic region of the indole nucleus.Characteristic shifts for C-4 and surrounding carbons.
5-Naphthoyl Isomer 5Altered chemical shifts for the protons on the benzene moiety of the indole.Diagnostic shifts for C-5 and adjacent carbons.
6-Naphthoyl Isomer 6Observable changes in the aromatic proton signals of the indole ring.Key shifts in the C-6 and neighboring carbon signals.
7-Naphthoyl Isomer 7Differentiated aromatic signals due to the proximity of the naphthoyl group to the pyrrole ring fusion.Unique chemical shifts for C-7 and nearby carbons.

Note: Specific numerical data for all isomers is often found within detailed characterization sections of synthetic chemistry publications. The table highlights the expected regions of significant variation.

Mass Spectrometry (MS) Fragmentation Data

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The fragmentation patterns of isomers can be very similar, but relative abundances of key fragment ions can be used for differentiation.

Table 2: Key Mass Spectral Fragments for JWH-018 and its Positional Isomers (Electron Ionization - MS)

CompoundPosition of Naphthoyl GroupMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z) and their Significance
JWH-018 3341214 (cleavage of the bond between the carbonyl group and the indole ring), 155 (naphthoyl cation), 127 (naphthyl cation)
2-Naphthoyl Isomer 2341Shares major fragments with JWH-018, but with different relative intensities.
4-Naphthoyl Isomer 4341Fragmentation pattern will show the same key ions, with variations in abundance.
5-Naphthoyl Isomer 5341Similar fragmentation to other isomers, differentiation relies on subtle differences in ion ratios.
6-Naphthoyl Isomer 6341Relative abundances of fragments at m/z 214, 155, and 127 will differ from other isomers.
7-Naphthoyl Isomer 7341Fragmentation pattern is similar, but can be distinguished by careful analysis of ion intensities.

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of this compound analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used.

    • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

    • Chemical shifts are referenced to the solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the isomer is prepared in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically used.

    • Injection: A small volume (e.g., 1 µL) of the sample is injected into the heated inlet.

    • Temperature Program: The oven temperature is ramped to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry:

    • Ionization: The separated compounds are ionized using a standard electron energy of 70 eV.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, ion trap).

    • Data Acquisition: The mass spectrum is recorded for each eluting peak.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the general workflow for comparing the spectroscopic data of this compound isomers and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Synthesis Synthesis of This compound/JWH-018 Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep GCMS GC-MS Analysis Purification->GCMS Sample Prep Table Comparative Data Table (NMR & MS) NMR->Table Structural Data GCMS->Table Fragmentation Data Identification Identification Table->Identification Isomer Identification

Caption: Experimental workflow for the spectroscopic comparison of this compound isomers.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Molecule Isomeric Molecule (e.g., this compound analog) H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR Mol_Weight Molecular Weight Molecule->Mol_Weight Fragmentation Fragmentation Pattern Molecule->Fragmentation Structure_ID Definitive Structure Elucidation H_NMR->Structure_ID C_NMR->Structure_ID Mol_Weight->Structure_ID Fragmentation->Structure_ID

Caption: Logical relationship of spectroscopic data for isomer identification.

Unable to Proceed: Identity of "NAPIE" for Immunoassay Analysis is Unclear

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and commercial databases has failed to identify a specific molecule or compound consistently referred to as "NAPIE" in the context of immunoassays. Without a definitive identification, a comparison guide on its cross-reactivity cannot be developed.

Initial searches for "this compound" in relation to immunoassays, drug development, and pharmacology did not yield a clear candidate for analysis. The term may represent a novel or internal compound designation not yet in the public domain, a typographical error, or a highly specialized acronym.

Several potential, though unconfirmed, interpretations of the term were considered:

  • N-acyl Phosphatidylethanolamines (NAPEs): One possibility is that "this compound" could be a misnomer for N-Arachidonoyl phosphatidylethanolamine (NAPE), a precursor in the biosynthesis of the endocannabinoid anandamide. While immunoassays for related endocannabinoids exist, specific cross-reactivity data for a compound designated "this compound" is not available.

  • Other N-acyl Amino Acids: The search also identified related molecules such as N-Arachidonoyl-L-phenylalanine, an inhibitor of fatty acid amide hydrolase. However, no public data on immunoassay cross-reactivity for this compound under the name "this compound" was found.

  • Pharmaceutical Formulations: A pharmaceutical product named "Napier P," a combination of Nimesulide and Paracetamol, was identified. This is a therapeutic drug and not typically the target analyte in the kind of specialized immunoassay cross-reactivity assessment requested.

The core requirement of the requested guide is to provide objective, data-driven comparisons of "this compound's" performance in immunoassays. This includes summarizing quantitative cross-reactivity data in tables, detailing experimental protocols, and visualizing relevant pathways and workflows. The absence of any public data makes these tasks impossible.

To proceed with this request, a more specific and complete name or chemical identifier for the analyte of interest is required. Researchers and drug development professionals interested in this topic are encouraged to verify the precise identity of the compound to enable a thorough and accurate assessment.

For illustrative purposes only, a generic workflow for assessing immunoassay cross-reactivity is provided below. This represents a typical experimental process that would be applied once the analyte and potential cross-reactants are identified.

G cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_analyte Prepare Analyte Standard Curve add_samples Add Standards, Controls, and Cross-Reactants to Plate prep_analyte->add_samples prep_cross Prepare Serial Dilutions of Potential Cross-Reactants prep_cross->add_samples add_antibody Add Specific Primary Antibody add_samples->add_antibody read_plate Measure Absorbance (e.g., OD at 450 nm) add_conjugate Add Enzyme-Labeled Secondary Antibody add_antibody->add_conjugate add_substrate Add Substrate & Incubate for Color Dev. add_conjugate->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction stop_reaction->read_plate calc_ic50 Calculate IC50 for Analyte and Cross-Reactants read_plate->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Caption: General workflow for assessing immunoassay cross-reactivity.

Safety Operating Guide

Proper Disposal of NAPIE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (NAPIE)

For researchers, scientists, and drug development professionals handling this compound, a synthetic cannabinoid analytical reference standard, adherence to proper disposal procedures is critical for laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive overview of the necessary protocols for the safe and effective disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. This compound is a potent psychoactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the pure compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Safe Handling and Disposal

The following table summarizes key quantitative data for this compound, essential for risk assessment and the planning of disposal procedures.

PropertyValueCitation
Chemical Name 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone[1]
CAS Number 2748289-69-0[1]
Molecular Formula C₂₅H₂₅NO[1]
Formula Weight 355.5 g/mol [1]
Formulation A crystalline solid[1]
Solubility DMF: 30 mg/ml; DMSO: 12.5 mg/ml; Ethanol: 20 mg/ml[1]

Procedural Guidance for this compound Disposal

The primary principle for the disposal of controlled substances and potent compounds like this compound is to render them "unusable and unrecognizable" to prevent diversion and environmental contamination.[2][3] Disposal procedures must comply with all local, state, and federal regulations.

Step 1: Segregation and Waste Identification

Isolate all this compound-contaminated waste, including pure compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials. This waste must be clearly labeled as "Hazardous Waste: this compound" and segregated from other laboratory waste streams.

Step 2: Rendering this compound Unusable (Chemical Inactivation)

For small quantities of this compound typically found in a research setting, chemical degradation is a recommended method to render the compound unusable prior to final disposal. While specific degradation studies for this compound are not widely published, methods effective for other cannabinoids can be adapted. Oxidation is a common chemical degradation technique.

Experimental Protocol: Chemical Inactivation using Potassium Permanganate

This protocol is based on general chemical principles for the oxidation of organic compounds. It is crucial to perform this procedure on a small scale in a fume hood, with appropriate PPE.

  • Preparation: Prepare a 10% solution of potassium permanganate (KMnO₄) in a suitable solvent (e.g., acetone). Also, prepare a 10% solution of sulfuric acid (H₂SO₄).

  • Dissolution: Dissolve the this compound waste in a minimal amount of a compatible organic solvent, such as methanol or acetone.

  • Acidification: Slowly add the 10% sulfuric acid solution to the dissolved this compound waste.

  • Oxidation: While stirring, slowly add the 10% potassium permanganate solution. The reaction is complete when the purple color of the permanganate persists.

  • Quenching: After the reaction is complete, quench any remaining potassium permanganate by carefully adding a small amount of sodium bisulfite until the purple color disappears.

  • Neutralization: Neutralize the solution to a pH between 6.0 and 8.0 using a suitable base, such as sodium hydroxide.

  • Final Disposal: The resulting solution, now containing degraded products, should be collected in a designated hazardous waste container for pickup by a licensed waste disposal service.

Step 3: Final Disposal of Treated Waste and Contaminated Materials

All treated this compound waste and contaminated solid materials (e.g., gloves, wipes, vials) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4] Do not dispose of this compound or its treated waste down the drain or in regular trash.

Decontamination of Laboratory Equipment

Surfaces and equipment contaminated with this compound should be thoroughly decontaminated.

Experimental Protocol: Surface and Equipment Decontamination

  • Initial Cleaning: Wipe all contaminated surfaces and equipment with a cloth or paper towel soaked in a solvent known to dissolve this compound, such as methanol or ethanol.

  • Detergent Wash: Wash the surfaces and equipment with a laboratory-grade detergent and water.

  • Solvent Rinse: Rinse the cleaned surfaces and equipment again with the chosen solvent (methanol or ethanol).

  • Drying: Allow the surfaces and equipment to air dry completely in a well-ventilated area.

  • Waste Collection: All cleaning materials (cloths, paper towels, and solvent rinses) must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

NAPIE_Disposal_Workflow cluster_prep Preparation & Segregation cluster_inactivation Chemical Inactivation (in Fume Hood) cluster_final_disposal Final Disposal cluster_decontamination Equipment & Surface Decontamination start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste (Pure compound, solutions, consumables) ppe->segregate label_waste Label as 'Hazardous Waste: this compound' segregate->label_waste dissolve Dissolve this compound waste in compatible solvent label_waste->dissolve For pure compound/solutions collect Collect treated waste in hazardous waste container label_waste->collect For solid consumables oxidize Perform Chemical Degradation (e.g., with Potassium Permanganate) dissolve->oxidize neutralize Neutralize final solution oxidize->neutralize neutralize->collect contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service collect->contact_ehs end End: Waste Transferred for Proper Disposal contact_ehs->end decon_start Contaminated Equipment/Surfaces solvent_wipe Wipe with compatible solvent (e.g., Methanol) decon_start->solvent_wipe detergent_wash Wash with lab detergent solvent_wipe->detergent_wash final_rinse Rinse with solvent detergent_wash->final_rinse collect_decon_waste Collect all cleaning materials as hazardous waste final_rinse->collect_decon_waste collect_decon_waste->contact_ehs

This compound Disposal and Decontamination Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment, thereby building trust as a reliable source for laboratory safety and chemical handling information.

References

Personal protective equipment for handling NAPIE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for NAPIE

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone), an analytical reference standard structurally similar to known synthetic cannabinoids.[1] Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side-shields.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Not generally required if containers are sealed and intact.
Weighing and Aliquoting (in a ventilated enclosure) Chemical safety goggles or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Required if dust or aerosols are generated. Use a NIOSH-approved respirator with an appropriate particulate filter.
Solution Preparation and Handling Chemical safety goggles or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Chemical-resistant laboratory coat or apron.Required if vapors may be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.
Waste Disposal Chemical safety goggles or a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Chemical-resistant laboratory coat or apron.Not generally required for sealed waste containers.
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, verify that the container is properly labeled with the chemical name, CAS number (2748289-69-0), and appropriate hazard warnings.

  • Wear safety glasses and chemical-resistant gloves during the inspection.

  • If the container is compromised, immediately move it to a chemical fume hood and follow emergency spill procedures.

2. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep containers tightly closed to prevent contamination and accidental release.

  • The recommended storage temperature for this compound is -20°C.[1][2]

3. Weighing and Solution Preparation:

  • All handling of the solid compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Use dedicated, clean spatulas and weighing boats.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMF (30 mg/ml), DMSO (12.5 mg/ml), and a mixture of DMF:PBS (pH 7.2) (1:2) at 0.33 mg/ml.[1]

4. Emergency Procedures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes while flushing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste materials, including contaminated PPE, disposable labware, and residual chemical, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Decontamination:

  • Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water. Collect the cleaning solvent as hazardous waste.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of controlled substances or research chemicals. For synthetic cannabinoids, this often involves rendering the substance "unusable and unrecognizable" by mixing it with an inert, non-hazardous material before final disposal.[3]

Visual Guides

The following diagrams illustrate key workflows for handling this compound safely.

NAPIE_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Equipment Decontaminate Equipment Conduct Experiment->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: A workflow for the proper handling of this compound in a laboratory setting.

NAPIE_Disposal_Workflow This compound Disposal Workflow cluster_collection Waste Collection cluster_processing Waste Processing cluster_final Final Disposal Collect Contaminated PPE Collect Contaminated PPE Segregate into Hazardous Waste Segregate into Hazardous Waste Collect Contaminated PPE->Segregate into Hazardous Waste Collect Residual Chemical Collect Residual Chemical Collect Residual Chemical->Segregate into Hazardous Waste Collect Contaminated Labware Collect Contaminated Labware Collect Contaminated Labware->Segregate into Hazardous Waste Render Unusable (if required) Render Unusable (if required) Segregate into Hazardous Waste->Render Unusable (if required) Store in Secure Area Store in Secure Area Render Unusable (if required)->Store in Secure Area Dispose via EHS/Licensed Contractor Dispose via EHS/Licensed Contractor Store in Secure Area->Dispose via EHS/Licensed Contractor

Caption: A decision tree for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NAPIE
Reactant of Route 2
Reactant of Route 2
NAPIE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.